Methyl Methoxyacetate (CAS 6290-49-9): A Technical Guide on Physicochemical Profiling, Synthesis, and Biocatalytic Applications
Executive Summary Methyl methoxyacetate (CAS 6290-49-9) is a highly versatile aliphatic ester that serves as a critical building block and acylating agent in advanced organic synthesis and pharmaceutical development[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl methoxyacetate (CAS 6290-49-9) is a highly versatile aliphatic ester that serves as a critical building block and acylating agent in advanced organic synthesis and pharmaceutical development[1]. As modern drug development increasingly pivots towards green chemistry, this compound has emerged as a preferred acyl donor for the enzymatic kinetic resolution of racemic amines[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, industrial synthetic pathways, and self-validating experimental protocols designed for rigorous laboratory and manufacturing applications.
Chemical Identity and Physicochemical Profiling
Understanding the physical properties of methyl methoxyacetate is essential for optimizing reaction conditions, particularly in solvent-free or biphasic biocatalytic systems. The compound is a clear, colorless to slightly brown liquid with a mild, fruity odor, exhibiting excellent solubility in organic solvents like chloroform, methanol, and ether, while being slightly soluble in water[3].
To facilitate formulation and reaction engineering, the quantitative physicochemical data is summarized below:
In the synthesis of enantiopure active pharmaceutical ingredients (APIs), achieving high stereoselectivity is paramount. Carboxyl ester hydrolases (e.g., lipases and esterases) are frequently deployed to selectively acylate one enantiomer of a racemic amine, leaving the other unreacted[2].
Mechanistic Causality:
Methyl methoxyacetate is specifically chosen over standard alkyl acetates due to the electron-withdrawing nature of its alpha-methoxy group. This inductive effect increases the electrophilicity of the ester carbonyl carbon, significantly accelerating the nucleophilic attack by the enzyme's catalytic serine residue to form the acyl-enzyme intermediate. Subsequently, the target amine attacks this intermediate at an accelerated rate. Furthermore, the resulting chiral methoxyacetamide exhibits a distinct polarity profile compared to the unreacted amine, allowing for highly efficient downstream separation via simple acid-base extraction.
Enzymatic kinetic resolution workflow using methyl methoxyacetate as an acyl donor.
Industrial Synthesis Pathways
While traditionally synthesized via the Fischer esterification of methoxyacetic acid, modern industrial routes leverage the liquid-phase carbonylation of dimethoxymethane (DMM)[4]. This pathway is also highly relevant as methyl methoxyacetate acts as a precursor for the production of ethylene glycol[5].
Mechanistic Causality:
This advanced process utilizes heteropolyacids (HPAs), such as H₃PW₁₂O₄₀, as catalysts. The superior acidic strength of the HPA, combined with the high polarity of the reaction environment, creates a synergistic effect that facilitates the electrophilic insertion of carbon monoxide (CO) into the C-O bond of DMM, yielding methyl methoxyacetate with high selectivity[4].
Liquid-phase carbonylation of dimethoxymethane to yield methyl methoxyacetate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate internal analytical checkpoints that validate the success of the procedure before downstream processing.
Protocol A: Enzymatic Kinetic Resolution of Amines
Objective: Resolve a racemic amine utilizing methyl methoxyacetate as the acyl donor[2].
Substrate Preparation: Dissolve 10 mmol of the racemic amine and 15 mmol of 3[3] in 50 mL of an anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE).
Incubation & Kinetic Monitoring (Self-Validation Checkpoint): Incubate the suspension at 40 °C under orbital shaking (200 rpm). Withdraw 50 µL aliquots every 2 hours, filter, and analyze via Chiral HPLC.
Validation Criteria: The reaction is deemed successful and ready for termination only when the enantiomeric excess (ee) of the unreacted amine reaches >99% at approximately 50% conversion.
Termination & Separation: Filter the immobilized enzyme (which can be washed and recycled). Separate the unreacted (S)-amine from the (R)-methoxyacetamide via acid-base extraction using 1M HCl, followed by basification and organic extraction.
Protocol B: Liquid-Phase Carbonylation of DMM
Objective: Synthesize methyl methoxyacetate via DMM carbonylation[4].
Reactor Charging: Load dimethoxymethane (DMM) and the H₃PW₁₂O₄₀ catalyst into a high-pressure, corrosion-resistant autoclave.
Pressurization: Purge the reactor three times with Carbon Monoxide (CO) to remove atmospheric oxygen, then pressurize to 6.0 MPa with CO.
Thermal Activation (Self-Validation Checkpoint): Heat the reactor to 393 K under continuous stirring. Monitor the pressure drop associated with CO consumption.
Validation Criteria: The reaction self-validates its completion when the internal pressure stabilizes, indicating no further CO uptake.
Product Analysis: Cool the reactor to room temperature and safely vent the residual CO. Analyze the resulting liquid phase via GC-FID. A successful run will demonstrate >99% DMM conversion and >50% selectivity for methyl methoxyacetate[4].
References
Title: Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods
Source: Chemical Reviews - ACS Publications
URL: [Link]
Title: Cas 6290-49-9, Methyl methoxyacetate
Source: LookChem
URL: [Link]
Title: EP0078162A1 - Process for producing methyl methoxyacetate
Source: Google Patents
URL
Physicochemical Profiling and Synthetic Applications of Methyl 2-Methoxyacetate in Drug Development
Executive Summary Methyl 2-methoxyacetate (CAS: 6290-49-9) is a highly versatile, low-molecular-weight organic ester that serves as a critical building block in pharmaceutical synthesis and biocatalysis. Characterized by...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-methoxyacetate (CAS: 6290-49-9) is a highly versatile, low-molecular-weight organic ester that serves as a critical building block in pharmaceutical synthesis and biocatalysis. Characterized by its unique alpha-methoxy substitution, this compound exhibits enhanced electrophilicity compared to standard aliphatic esters. This in-depth technical guide explores the physicochemical causality behind its handling requirements, its mechanistic role in the synthesis of active pharmaceutical ingredients (APIs) such as pyrimidine derivatives, and its emerging application as a highly efficient acyl donor in the enzymatic kinetic resolution of chiral amines.
Physicochemical Profiling & Operational Causality
To design robust experimental workflows, process chemists must understand how the intrinsic physical properties of a reagent dictate its macroscopic behavior in the reactor. Table 1 summarizes the verified physicochemical data for methyl 2-methoxyacetate and the operational causality driving its use.
Table 1: Physicochemical Properties and Workflow Causality
Property
Value
Causality / Impact on Experimental Workflow
Molecular Formula
C₄H₈O₃
Low molecular weight (104.10 g/mol ) enables high molarity in solvent-free or highly concentrated flow chemistry conditions.
Boiling Point
129–131 °C
Permits elevated reaction temperatures (e.g., 60–80 °C) to accelerate kinetics without the need for high-pressure, specialized reactor vessels.
Density
1.051 g/mL (at 25 °C)
Slightly denser than water. This differential is critical when designing biphasic aqueous/organic extraction protocols during downstream product isolation.
Refractive Index
n20/D 1.396
Serves as a rapid, non-destructive QA/QC metric to verify reagent purity prior to initiating moisture-sensitive syntheses.
Flash Point
35 °C (95 °F)
Classifies the compound as a Flammable Liquid (Category 3). Dictates mandatory handling in spark-free zones and under inert atmospheres (N₂ or Ar).
Vapor Pressure
~9.47 mmHg (at 25 °C)
Moderate volatility necessitates the use of closed-loop systems or reflux condensers to prevent stoichiometric loss during prolonged heating.
Mechanistic Role in API Synthesis
Synthesis of Pyrimidine Derivatives
Methyl 2-methoxyacetate is a foundational precursor in the synthesis of heterocyclic APIs, most notably 4-hydroxy-2-mercapto-5-methoxypyrimidine . This pyrimidine derivative is an essential intermediate in the development of broader therapeutic agents, including analogs of Vitamin B6 and various sulfanilamide-based antibiotics.
Mechanistically, the ester undergoes a base-catalyzed condensation reaction with nucleophiles such as thiourea. The presence of the methoxy group (-OCH₃) at the alpha position is not merely structural; it exerts an electron-withdrawing inductive effect (-I effect) that increases the partial positive charge (δ+) on the carbonyl carbon, lowering the activation energy required for nucleophilic attack and subsequent cyclization.
Fig 1: Base-catalyzed condensation pathway of methyl 2-methoxyacetate to yield pyrimidine derivatives.
Biocatalytic Kinetic Resolution of Chiral Amines
In modern sustainable chemistry, methyl 2-methoxyacetate is heavily utilized as a "smart" acyl donor in the enzymatic dynamic kinetic resolution (DKR) of racemic amines. When paired with lipases (e.g., Novozym-435), the alpha-methoxy group accelerates the formation of the acyl-enzyme intermediate. Unlike unactivated esters (like ethyl acetate), which react sluggishly, methyl 2-methoxyacetate provides the perfect balance: it is reactive enough to ensure high space-time yields (STY) but stable enough to prevent non-enzymatic background acylation, thereby preserving high enantiomeric excess (ee) .
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating continuous-flow system for the kinetic resolution of racemic amines using methyl 2-methoxyacetate. Flow chemistry is chosen over batch chemistry to mitigate the flammability risks associated with the ester's 35 °C flash point while maximizing mass transfer.
Materials Required:
Racemic primary amine (Substrate)
Methyl 2-methoxyacetate (Acyl Donor, 99% purity)
Novozym-435 (Immobilized Candida antarctica Lipase B)
Anhydrous Toluene or 2-MeTHF (Solvent)
HPLC pump and packed-bed reactor (PBR) column
Step-by-Step Methodology:
Enzyme Bed Preparation: Pack a stainless-steel column (e.g., 10 mm x 100 mm) with 2.0 g of Novozym-435. Wash the bed with 50 mL of anhydrous solvent at 1.0 mL/min to remove fines and equilibrate the enzyme.
Substrate Solution Formulation: Dissolve the racemic amine (0.5 M) and methyl 2-methoxyacetate (0.75 M, 1.5 equivalents) in the anhydrous solvent. Causality note: 1.5 equivalents are used to drive the equilibrium forward without causing viscosity issues in the pump.
Continuous Flow Execution: Pump the substrate solution through the PBR at a flow rate of 0.5 mL/min (residence time ≈ 10 minutes) with the column jacket heated to 50 °C. Causality note: 50 °C is optimal for lipase activity while remaining safely below the boiling point of the ester (129 °C).
Steady-State Monitoring: Collect the eluent in fractions. Analyze fractions via Chiral HPLC. The self-validating metric here is the stabilization of the conversion rate at ~50% (indicating perfect kinetic resolution of one enantiomer).
Product Isolation: Quench the collected mixture. Separate the highly polar unreacted amine from the newly formed, lipophilic chiral amide using a mild acidic aqueous wash (0.1 M HCl). The amide remains in the organic phase.
Storage Causality: Must be stored in a dedicated flammables cabinet below 25 °C. Because esters can slowly hydrolyze in the presence of atmospheric moisture to yield methoxyacetic acid and methanol, the headspace of the storage vessel must be purged with dry Argon after every use to maintain the ≥99% assay integrity required for sensitive catalytic reactions.
Static Discharge: Given the low flash point (35 °C), all transfer lines and reactor vessels must be grounded (P240) to prevent ignition from static discharge during solvent transfer.
LookChem. "Methyl methoxyacetate (CAS 6290-49-9) Applications and Synthesis." Retrieved from:[Link]
Foundational
Methyl methoxyacetate molecular weight and formula
Technical Monograph: Methyl Methoxyacetate Precision Reagents for Pharmaceutical Synthesis and Process Chemistry[1] Executive Summary Methyl methoxyacetate (CAS 6290-49-9) is a bifunctional ester-ether widely utilized as...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Methyl Methoxyacetate
Precision Reagents for Pharmaceutical Synthesis and Process Chemistry[1]
Executive Summary
Methyl methoxyacetate (CAS 6290-49-9) is a bifunctional ester-ether widely utilized as a high-value intermediate in the synthesis of heterocyclic pharmaceuticals, including Vitamin B6 (pyridoxine) and sulfonamide antibiotics.[2] Its unique structure—combining a reactive ester carbonyl with a stable ether linkage—makes it a versatile building block for constructing complex molecular scaffolds.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards designed for researchers in drug development.
Fundamental Chemical Identity & Physicochemical Profile
Understanding the exact stoichiometry and physical behavior of methyl methoxyacetate is critical for process scaling and solvent selection.
Miscible: EtOH, Ether, AcetoneSlightly Soluble: Water
Versatile solvent compatibility for organic reactions.
Synthesis & Production Workflows
The industrial and laboratory-scale production of methyl methoxyacetate typically follows a nucleophilic substitution pathway (Williamson ether synthesis type) or a carbonylation route. For high-purity research applications, the substitution method using methyl chloroacetate is preferred due to its operational simplicity and high yield.[1]
Rationale: This pathway avoids high-pressure carbonylation equipment and uses readily available reagents. The reaction is exothermic, requiring strict temperature control to prevent side reactions (e.g., transesterification or polymerization).
Step-by-Step Methodology:
Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel. Flush with dry nitrogen.[1][3]
Reagent Charging: Charge the flask with Methyl Chloroacetate (1.0 eq) and anhydrous methanol (solvent volume ~5x reagent weight).[1]
Temperature Control: Cool the solution to -10°C to 0°C using an ice-salt bath. Causality: Low temperature prevents runaway exotherms and minimizes byproduct formation.[1]
Addition: Dropwise add a solution of Sodium Methoxide (1.1 eq) in methanol over 2 hours. Maintain internal temperature below 5°C.
Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of chloroacetate via TLC or GC.[1]
Workup:
Neutralize excess base with dilute acetic acid (pH ~7).[1]
Filter off the precipitated Sodium Chloride (NaCl).
Concentrate the filtrate under reduced pressure to remove methanol.[3][4]
Purification: Distill the residue at atmospheric pressure. Collect the fraction boiling at 129–130°C .
Mechanistic Pathway Visualization
The following diagram illustrates the nucleophilic attack mechanism and the critical process flow.
Figure 1: Reaction mechanism and critical process parameters for the synthesis of Methyl Methoxyacetate via nucleophilic substitution.
To ensure the integrity of the synthesized or purchased compound, researchers must validate its identity using orthogonal analytical methods.[5] The following data represents the "Gold Standard" for pure Methyl Methoxyacetate.
Methylene protons between ether and ester groups.[1] Deshielded by two oxygens.[1]
3.77
Singlet (s)
3H
-COOCH ₃
Ester methyl group.[1] Typical range for methyl esters.
3.45
Singlet (s)
3H
CH ₃-O-
Methoxy ether group.[1] Slightly more shielded than the ester methyl.
Self-Validation Check: If you observe a triplet pattern, your sample may be contaminated with ethyl analogs or starting materials.[5] The spectrum must show three distinct singlets .
Methyl methoxyacetate serves as a strategic intermediate due to its ability to introduce the methoxy-acetyl moiety into pharmacophores.[1]
Vitamin B6 Synthesis: It is a key precursor in the construction of the pyridine ring system found in Pyridoxine (Vitamin B6).
Sulfonamide Antibiotics: Used in the synthesis of Sulfadoxine (via the intermediate 4-hydroxy-2-mercapto-5-methoxypyrimidine), a long-acting sulfonamide used in malaria treatment.[1]
Chiral Resolution Agents: The methoxyacetate group can be used as a resolving agent or a chiral auxiliary handle in asymmetric synthesis.[1]
Protecting Group Chemistry: Can function as an acylating agent to protect amines or alcohols as methoxyacetates, which are stable to acid but cleavable under specific basic or oxidative conditions.[1]
Technical Guide: Solubility Profile of Methyl Methoxyacetate in Organic Solvents
The following technical guide is structured to provide an exhaustive analysis of the solubility profile of Methyl Methoxyacetate (MMA) . It moves beyond simple data listing to explore the mechanistic drivers of solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an exhaustive analysis of the solubility profile of Methyl Methoxyacetate (MMA) . It moves beyond simple data listing to explore the mechanistic drivers of solubility, predictive modeling using Hansen Solubility Parameters (HSP), and practical experimental protocols for validation.[1][2]
Executive Summary
Methyl Methoxyacetate (MMA) is a bifunctional ester-ether solvent (
) characterized by a unique amphiphilic polarity profile. Its structure—comprising a methoxy ether tail and a methyl ester head—grants it "dual-nature" solubility. It acts as a bridge solvent, often miscible with both polar aprotic solvents and moderately non-polar hydrocarbons, while exhibiting partial miscibility with water.[1][2]
This guide provides researchers with the thermodynamic basis for MMA’s solubility, a predictive compatibility matrix, and a validated protocol for experimental determination.[1][2]
Physicochemical Foundation
To understand the solubility behavior of MMA, one must first analyze its fundamental physical properties and thermodynamic descriptors.[2]
Core Properties Table[1]
Property
Value
Unit
Relevance to Solubility
Molecular Weight
104.10
g/mol
Low MW favors rapid diffusion and miscibility.
Boiling Point
129–130
°C
Medium boiler; suitable for recrystallization processes.
Density
1.051
g/mL
Slightly denser than water; facilitates phase separation in extractions.
LogP (Octanol/Water)
~ -0.04 to 0.1
-
Amphiphilic. The value near 0 indicates affinity for both aqueous and organic phases.
Dipole Moment
~ 2.0 - 2.5
Debye
Moderate polarity driven by ester/ether oxygens.
Flash Point
35
°C
Flammability hazard; requires grounded glassware during dissolution.[2]
Structural Mechanics of Solvation
MMA's solubility is governed by two primary intramolecular forces:
Hydrogen Bond Acceptance: The carbonyl oxygen (ester) and the ether oxygen possess lone pairs that act as H-bond acceptors. This makes MMA highly soluble in protic solvents (alcohols, water) that can donate protons.[1][2]
Dipole-Dipole Interactions: The polar ester group allows interaction with polar aprotic solvents (Acetone, Acetonitrile).[2]
London Dispersion Forces: The methyl and methylene groups provide a small hydrophobic region, allowing limited interaction with non-polar solvents (Ethers, Toluene), though miscibility with aliphatics (Hexane) is often incomplete.[1][2]
For precise solvent selection, we utilize the Hansen Solubility Parameters.[2] These parameters decompose the total cohesive energy density into three components: Dispersion ($ \delta_D
Record the mass of solvent added to reach a clear, homogeneous solution.[2]
Verification (Tyndall Effect):
Shine a laser pointer through the vial. A clear beam path indicates a true solution. Scattering (a visible beam beam) indicates a suspension/emulsion (solubility limit exceeded).
MMA is increasingly used as a "greener" alternative to toxic glycol ethers (like DME) in pharmaceutical synthesis. Its high boiling point (130°C) allows for:
Driven Reactions: Suitable for esterifications or condensations requiring water removal.
Catalyst Solubility: Solubilizes many organometallic catalysts used in cross-coupling reactions.
Extraction & Purification
Due to its density (1.051 g/mL) and partial water miscibility:[1]
Biphasic Systems: In the presence of brine (saturated NaCl), MMA phases out of water completely.[2] This allows it to be used to extract polar organic intermediates from aqueous reaction mixtures where non-polar solvents (Hexane) would fail to capture the product.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80507, Methyl methoxyacetate.[2] Retrieved from [Link][1]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2][7] (Referenced for theoretical parameter derivation methodology).
The Good Scents Company (2024). Methyl methoxyacetate Physical Properties and Solubility Data. Retrieved from [Link][1]
TURI (Toxic Use Reduction Institute). Solvent Substitution Data: Methyl Methoxyacetate. Retrieved from [Link] (Note: General reference for green solvent properties).
Introduction: The Critical Role of Physical Properties in Scientific Applications
An In-depth Technical Guide to the Boiling Point and Vapor Pressure of Methyl Methoxyacetate Methyl methoxyacetate (CAS 6290-49-9), a methyl ester with the chemical formula C₄H₈O₃, is a colorless liquid utilized as a sol...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Boiling Point and Vapor Pressure of Methyl Methoxyacetate
Methyl methoxyacetate (CAS 6290-49-9), a methyl ester with the chemical formula C₄H₈O₃, is a colorless liquid utilized as a solvent and an intermediate in the synthesis of pharmaceuticals and other chemicals.[1][2][3][4] For researchers, scientists, and drug development professionals, a precise understanding of its physical properties is not merely academic; it is fundamental to ensuring the safety, efficiency, and reproducibility of chemical processes. The boiling point and vapor pressure, in particular, are paramount. They govern critical parameters for purification via distillation, dictate reaction conditions under reflux, inform safe handling and storage protocols, and influence the formulation of complex mixtures. This guide provides a detailed examination of these two core properties, blending established experimental data with the theoretical principles that empower scientists to predict and control the behavior of this versatile compound.
Section 1: Boiling Point of Methyl Methoxyacetate
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted upon it, leading to the formation of vapor bubbles throughout the bulk of the liquid.[5][6] For methyl methoxyacetate, the normal boiling point (at a standard pressure of 760 mmHg) is a well-characterized value.
Reported Boiling Point Data
Multiple authoritative sources have experimentally determined and reported the boiling point of methyl methoxyacetate. The data shows a strong consensus, with minor variations attributable to experimental conditions and sample purity.
The Principle and Experimental Determination of Boiling Point
The determination of a precise boiling point is a cornerstone of chemical characterization, often serving as an initial indicator of purity.[6] Two common and reliable laboratory methods for this determination are the distillation method and the capillary method.
Causality in Measurement: In the distillation method, a stable and constant temperature reading during the collection of the distillate indicates that a pure substance is boiling.[6] This is because, for a pure compound, the liquid and vapor phases are in equilibrium at a single temperature at a given pressure. In contrast, a mixture will typically boil over a range of temperatures. The capillary method relies on the direct observation of the point where the internal vapor pressure of the heated liquid just overcomes the external atmospheric pressure.[14]
A generalized workflow for the capillary method, a technique well-suited for small sample volumes, is outlined below.
Figure 2: The linear relationship between ln(P) and 1/T as described by the Clausius-Clapeyron equation.
Practical Application: Using the known data points—P₁ = 760 mmHg at its boiling point of ~130°C (403.15 K) and P₂ = 9.47 mmHg at 25°C (298.15 K)—a researcher can solve the Clausius-Clapeyron equation for ΔHvap. Once this enthalpy of vaporization is estimated, the equation can be rearranged to calculate the expected vapor pressure at any other temperature, a critical capability for process design and safety analysis.
Section 3: Detailed Experimental Protocols
Adherence to validated protocols is essential for scientific integrity. The following outlines the methodology for the experimental determination of the properties discussed.
Protocol 1: Boiling Point Determination (Capillary Method)
This protocol is adapted from standard laboratory procedures suitable for determining the boiling point of a liquid sample like methyl methoxyacetate.
[6][14]
Materials:
Methyl methoxyacetate sample (~2-3 mL)
Glass fusion tube
Capillary tube (sealed at one end)
Calibrated thermometer (-10 to 150 °C range)
Heating bath (e.g., paraffin oil or an aluminum block)
Heat source (hot plate)
Clamp and stand
Procedure:
Assembly: Securely attach the fusion tube to the thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer's bulb.
Sample Introduction: Add approximately 2 mL of methyl methoxyacetate to the fusion tube.
Capillary Placement: Place the capillary tube, sealed-end up, into the liquid within the fusion tube.
Heating: Immerse the assembly into the heating bath, ensuring the bath liquid is below the opening of the fusion tube. Begin heating gently on a hot plate. Stir the bath to ensure even heat distribution.
First Observation (T₁): As the temperature rises, observe the capillary tube. Initially, trapped air will be expelled. The preliminary boiling point (T₁) is the temperature at which a rapid and continuous stream of vapor bubbles emerges from the open end of the capillary.
Cooling and Final Reading (T₂): Immediately upon observing the continuous stream of bubbles, turn off the heat source. Allow the bath to cool slowly while still observing the capillary.
Boiling Point Determination: The bubbling will slow and eventually stop. The precise moment the liquid begins to be drawn back into the capillary tube signifies that the external pressure has become greater than the vapor pressure inside the capillary. The temperature at this exact moment is the true boiling point (T₂). Record this value.
Verification: For accuracy, allow the apparatus to cool significantly and repeat the determination.
While requiring specialized equipment, the static method is a highly accurate way to determine vapor pressure. The principle involves measuring the pressure of the vapor in equilibrium with the liquid at a controlled temperature.
[15]
Apparatus:
Thermostatted sample cell connected to a vacuum line.
High-precision pressure transducer (e.g., a capacitance manometer).
[15]* Temperature control system (e.g., a circulating fluid bath).
Degassing system (freeze-pump-thaw cycles).
Conceptual Workflow:
Sample Preparation: The methyl methoxyacetate sample is placed in the cell and thoroughly degassed to remove any dissolved atmospheric gases, which would contribute to the total pressure reading and cause errors. This is typically achieved through several freeze-pump-thaw cycles.
Equilibration: The degassed sample cell is brought to a precise, stable temperature using the thermostat system.
Measurement: The system is allowed to reach equilibrium, at which point the pressure of the vapor phase above the liquid is measured by the capacitance manometer. This reading is the vapor pressure at that specific temperature.
Data Collection: The process is repeated at various temperatures to generate a vapor pressure curve (vapor pressure vs. temperature). This data can then be used to fit models like the Antoine equation for accurate interpolation.
Conclusion
The boiling point and vapor pressure of methyl methoxyacetate are foundational properties that dictate its behavior and application in a laboratory or industrial setting. Its normal boiling point is consistently reported in the range of 129-131 °C . [1][7][8][9][10][11][12][13]While comprehensive experimental vapor pressure data is sparse, a reliable value of approximately 9.47 mmHg at 25 °C serves as a critical reference. [10][11]For scenarios where direct data is unavailable, the Clausius-Clapeyron relation provides a powerful, thermodynamically-grounded tool for estimating vapor pressure across a range of temperatures. By combining established experimental data with a firm grasp of theoretical principles and validated protocols, researchers can confidently and safely utilize methyl methoxyacetate in their critical work.
References
Cole-Parmer. (2005). Material Safety Data Sheet - Methyl methoxyacetate, 99%.
Wikipedia. (n.d.). Clausius–Clapeyron relation.
Zhishang Chemical. (n.d.). Methyl methoxyacetate CAS 6290-49-9.
chemBlink. (n.d.). methyl methoxyacetate.
University of Anbar. (n.d.). Vapor pressure The Clausius Clapeyron Equation.
Stenutz. (n.d.). methyl methoxyacetate.
National Center for Biotechnology Information. (n.d.). Methyl methoxyacetate. PubChem.
Fisher Scientific. (2021). SAFETY DATA SHEET - Methyl methoxyacetate.
ChemicalBook. (2026). Methyl methoxyacetate Chemical Properties,Uses,Production.
The Good Scents Company. (n.d.). methyl methoxyacetate, 6290-49-9.
Scribd. (2015). Methyl Methoxyacetate Safety Data Sheet.
CymitQuimica. (n.d.). CAS 6290-49-9: Methyl methoxyacetate.
JoVE. (2025). Video: The Clausius–Clapeyron Equation.
Application Notes and Protocols for the Laboratory Preparation of Methyl Methoxyacetate
Abstract This comprehensive guide details a robust and reliable laboratory-scale protocol for the synthesis of methyl methoxyacetate. The chosen synthetic route is the Williamson ether synthesis, a cornerstone of organic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details a robust and reliable laboratory-scale protocol for the synthesis of methyl methoxyacetate. The chosen synthetic route is the Williamson ether synthesis, a cornerstone of organic chemistry, involving the methylation of methyl glycolate. This document provides a step-by-step methodology, an in-depth discussion of the reaction's mechanistic underpinnings, and critical safety protocols for handling the requisite reagents. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Synthetic Strategy
Methyl methoxyacetate is a valuable organic solvent and a key intermediate in the synthesis of various chemical products.[1] Its preparation in a laboratory setting is often achieved through the Williamson ether synthesis, a classic and versatile method for forming C-O-C ether linkages.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
The strategic approach detailed herein involves two primary steps:
Deprotonation: The hydroxyl group of methyl glycolate is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium alkoxide intermediate.
Methylation: The resulting alkoxide, a potent nucleophile, attacks a methylating agent, dimethyl sulfate ((CH₃)₂SO₄), to form the desired methyl methoxyacetate product.
This method is favored for its efficiency and high yield when conducted under appropriate conditions.
Reagents and Materials
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Moles (approx.)
Supplier/Grade
Methyl Glycolate
C₃H₆O₃
90.08
9.01 g (7.9 mL)
0.10
Sigma-Aldrich, ≥98%
Sodium Hydride
NaH
24.00
2.64 g (60% disp. in oil)
0.066
Sigma-Aldrich
Dimethyl Sulfate
(CH₃)₂SO₄
126.13
13.2 g (9.9 mL)
0.105
Sigma-Aldrich, ≥99%
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
200 mL
-
Anhydrous, ≥99.9%
Diethyl Ether
(C₂H₅)₂O
74.12
150 mL
-
ACS Grade
Saturated aq. NH₄Cl
NH₄Cl
53.49
50 mL
-
Laboratory prepared
Saturated aq. NaCl (Brine)
NaCl
58.44
50 mL
-
Laboratory prepared
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~10 g
-
ACS Grade
Safety and Handling
Extreme caution must be exercised when handling the reagents for this synthesis. A thorough risk assessment should be conducted prior to commencing any experimental work.
Sodium Hydride (NaH): A highly flammable and water-reactive solid.[4] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5] NaH should only be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[6] It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity.[7] Personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and nitrile gloves, is mandatory.[8]
Dimethyl Sulfate ((CH₃)₂SO₄): Highly toxic, corrosive, and a suspected carcinogen.[9] It is a potent alkylating agent that can methylate DNA.[10] Exposure can cause severe burns to the skin, eyes, and respiratory tract, with effects that may be delayed.[11][12] All manipulations must be performed in a certified chemical fume hood.[13] Appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended), a lab coat, and chemical splash goggles, is essential. An ammonia solution should be kept nearby to neutralize any spills.
Methyl Glycolate: A combustible liquid that may cause skin and respiratory tract irritation.[14][15][16]
Methyl Methoxyacetate: A flammable liquid and vapor.[17][18][19][20][21] It may cause irritation to the eyes, skin, and respiratory tract.[17]
Experimental Protocol
Reaction Setup
A 500 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.
The flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum for reagent addition via syringe.
The entire apparatus must be maintained under an inert atmosphere throughout the reaction.
Reaction Procedure
Preparation of the Alkoxide:
In the reaction flask, suspend sodium hydride (2.64 g of 60% dispersion in mineral oil, ~0.066 mol) in 100 mL of anhydrous THF.
Cool the suspension to 0 °C using an ice-water bath.
In the dropping funnel, prepare a solution of methyl glycolate (9.01 g, 0.10 mol) in 50 mL of anhydrous THF.
Add the methyl glycolate solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. The addition will result in the evolution of hydrogen gas.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation.
Methylation:
Cool the resulting alkoxide solution back to 0 °C with an ice-water bath.
Add dimethyl sulfate (13.2 g, 0.105 mol) dropwise via syringe or dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Heat the reaction mixture to a gentle reflux (~66 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Purification
Quenching:
Cool the reaction mixture to 0 °C in an ice-water bath.
Slowly and cautiously add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted sodium hydride. Caution: This is an exothermic process and will evolve hydrogen gas.
Extraction:
Transfer the quenched reaction mixture to a 1 L separatory funnel.
Add 150 mL of diethyl ether and 100 mL of water. Shake vigorously, venting frequently.
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated aqueous sodium chloride (brine).
Drying and Solvent Removal:
Dry the combined organic layer over anhydrous magnesium sulfate (~10 g).
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvents (diethyl ether and THF).
Purification:
Purify the crude residual oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at 129-130 °C.[22] A colorless, clear liquid should be obtained.
Mechanistic Rationale and Discussion
The Williamson Ether Synthesis Mechanism
The synthesis proceeds via a classic SN2 mechanism.
Caption: Reaction mechanism workflow.
Choice of Base: Sodium hydride is an ideal base for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[3][23][24] The only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture. Weaker bases, such as sodium hydroxide, could establish an equilibrium and potentially lead to side reactions.
Choice of Methylating Agent: Dimethyl sulfate is a highly effective and cost-efficient methylating agent for industrial and laboratory synthesis.[25][26] It is more reactive than dimethyl carbonate and has a higher boiling point than methyl iodide, making it suitable for reactions that may require heating.[10] Its high reactivity ensures a rapid and complete methylation of the alkoxide.
Solvent: Anhydrous THF is used as the solvent because it is aprotic and will not interfere with the strong base. It also effectively solvates the sodium alkoxide intermediate.[3]
Characterization of Methyl Methoxyacetate
The identity and purity of the synthesized methyl methoxyacetate can be confirmed by spectroscopic analysis.
NMR Spectroscopy
¹H NMR (CDCl₃)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Protons
~3.74
Singlet
3H
-COOCH₃ (Ester methyl)
Protons
~3.54
Singlet
2H
-OCH₂CO- (Methylene)
Protons
~3.43
Singlet
3H
CH₃O- (Ether methyl)
¹³C NMR (CDCl₃)
Chemical Shift (ppm)
Assignment
Carbon
~170
C=O (Ester carbonyl)
Carbon
~70
-OCH₂CO- (Methylene)
Carbon
~59
CH₃O- (Ether methyl)
Carbon
~52
-COOCH₃ (Ester methyl)
(Note: Predicted chemical shifts based on typical values for similar functional groups. Actual values may vary slightly.)[22][27][28]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Assignment
~2950
C-H stretch (alkane)
~1750
C=O stretch (ester)
~1120
C-O stretch (ether and ester)
(Note: Characteristic peaks for the functional groups present in the molecule.)[29]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of methyl methoxyacetate.
Conclusion
The protocol described provides a detailed and reliable method for the laboratory synthesis of methyl methoxyacetate via the Williamson ether synthesis. By adhering to the outlined steps and exercising the necessary safety precautions, researchers can effectively prepare this valuable compound with a high degree of purity. The discussion of the underlying chemical principles aims to provide a deeper understanding of the experimental choices, empowering scientists to adapt and troubleshoot the procedure as needed.
References
Cole-Parmer. (2005). Material Safety Data Sheet - Methyl methoxyacetate, 99%. Retrieved from [Link]
Cole-Parmer. (2005). Material Safety Data Sheet - Methyl glycolate, 98% (GC). Retrieved from [Link]
X-Chemic. (n.d.). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Retrieved from [Link]
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
Scribd. (2015). Methyl Methoxyacetate Safety Data Sheet. Retrieved from [Link]
DUKSAN PURE CHEMICALS. (2019). Dimethyl Sulfate - SAFETY DATA SHEET. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (n.d.). Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
Carl Roth. (2024). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]
CPAchem. (n.d.). Safety data sheet - Dimethyl sulfate. Retrieved from [Link]
Royal Society of Chemistry. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
Transformation Tutoring. (2022). Williamson Ether Synthesis And Alcoxymercuration. Retrieved from [Link]
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
YouTube. (2026). Choosing the Best Williamson Ether Synthesis. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem. Retrieved from [Link]
National Institutes of Health. (n.d.). Methanol, 1-methoxy-, 1-acetate | C4H8O3 | CID 78087 - PubChem. Retrieved from [Link]
Advanced Formulation Protocols: Methyl Methoxyacetate (MMAc) as a High-Performance Solvent in Paint and Coatings
Executive Summary Methyl methoxyacetate (MMAc, CAS: 6290-49-9) is an advanced, high-performance organic solvent increasingly utilized in the formulation of paints, coatings, and adhesives[1]. Characterized by its dual fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl methoxyacetate (MMAc, CAS: 6290-49-9) is an advanced, high-performance organic solvent increasingly utilized in the formulation of paints, coatings, and adhesives[1]. Characterized by its dual functional groups—an ether linkage and an ester linkage—MMAc exhibits exceptional solvency for a wide range of high-molecular-weight polymers, including polyurethanes, acrylics, and epoxies[2].
As regulatory frameworks push the chemical and pharmaceutical industries toward greener, low-toxicity alternatives, MMAc stands out due to its moderate evaporation rate, low odor, and ready biodegradability[3]. While widely recognized in materials science for coatings, MMAc is also a critical synthetic intermediate in pharmaceutical development (e.g., in the synthesis of pyrimidine derivatives and Vitamin B6)[4]. The rigorous Quality by Design (QbD) methodologies applied here to polymer solvation directly parallel the thermodynamic principles used in Active Pharmaceutical Ingredient (API) formulation. This application note provides researchers and formulation scientists with self-validating protocols for integrating MMAc into complex solvent systems.
Physicochemical Profiling & Solvation Dynamics
The efficacy of a solvent in coating formulations is dictated by its thermodynamic compatibility with the target resin. MMAc possesses a unique chemical structure (C4H8O3) that imparts a balanced polarity[1]. The methoxy group acts as a strong hydrogen-bond acceptor, while the acetate group provides significant dipole-dipole interactions and dispersion forces[5].
This amphiphilic nature allows MMAc to dissolve both highly polar and moderately non-polar resins. Furthermore, because MMAc lacks reactive hydroxyl or primary amine groups, it is completely inert toward isocyanate crosslinkers, making it an ideal, stable solvent for two-component (2K) polyurethane systems.
Table 1: Physicochemical and Thermodynamic Properties of MMAc
Mechanistic Insights: Solvation in Polymer Matrices
The moderate evaporation rate of MMAc prevents "skinning"—a defect where the surface of the coating dries too rapidly, trapping solvent below and causing blistering[3]. Its high solvency ensures that polymer chains remain fully uncoiled and extended in solution. This chain extension is critical for achieving a low-viscosity dispersion at high solids content, which directly translates to higher film build per coat and reduced Volatile Organic Compound (VOC) emissions.
Mechanistic pathway of polymer solvation and film formation using Methyl Methoxyacetate.
Experimental Protocols
Protocol 1: Thermodynamic Optimization of Solvent Blends via HSP Titration
Objective: To formulate a thermodynamically stable solvent blend using MMAc by matching the Hansen Solubility Parameters (HSP) to the target polymer's sphere of solubility.
Causality: Minimizing the free energy of mixing (
) ensures the polymer remains in a single phase, preventing resin kick-out or phase separation during long-term storage.
Step-by-Step Methodology:
Resin Characterization: Identify the HSP values (
) and the interaction radius () of the target polymer (e.g., an acrylic binder).
Solvent Blending: Prepare a base solvent matrix utilizing MMAc as the primary active solvent (e.g., 60% MMAc, 20% Xylene, 20% Butyl Acetate).
Calculate Interaction Distance (
): Use the standard HSP equation to calculate the distance between the solvent blend and the polymer:
Relative Energy Difference (RED) Validation: Calculate the RED =
.
Self-Validation Check: If RED < 1, the system is thermodynamically stable. If RED > 1, adjust the MMAc ratio upward to increase polar and hydrogen-bonding contributions until RED < 1.
Cloud Point Titration: Slowly titrate a non-solvent (e.g., hexane) into 50 mL of the optimized polymer/MMAc solution under continuous stirring at 25 °C until persistent turbidity (cloud point) is observed. Record the volume to empirically validate the solubility buffer of the formulation.
Protocol 2: Formulation and Validation of a High-Solids 2K Polyurethane Coating
Objective: To produce a high-performance, low-VOC polyurethane topcoat utilizing MMAc to control viscosity and extend pot-life.
Causality: Because MMAc is an aprotic ester-ether, it does not react with isocyanate groups. This inertness prevents premature gelation in the mixing pot, allowing for a longer application window while maintaining rapid cure times once applied to the substrate[2].
Step-by-Step Methodology:
Pre-dispersion (Part A): In a high-shear disperser, combine 45 parts by weight (pbw) of acrylic polyol resin with 20 pbw of MMAc. Mix at 1,500 RPM for 10 minutes until a homogeneous, clear solution is achieved.
Pigment Milling: Add 25 pbw of Titanium Dioxide (TiO₂) and 1 pbw of a polymeric dispersant. Increase shear to 3,000 RPM and mill until a Hegman gauge reading of
7.5 is achieved (indicating particle size < 10 µm).
Let-down: Reduce mixer speed to 500 RPM. Add an additional 5 pbw of MMAc and 0.1 pbw of a leveling agent (e.g., polyether-modified siloxane).
Crosslinking (Part B): Immediately prior to application, add 20 pbw of an aliphatic polyisocyanate crosslinker (e.g., HDI trimer). Stir gently for 3 minutes.
Drawdown and Curing: Apply the coating onto a chromate-treated aluminum panel using a 100 µm wire-wound drawdown bar. Allow to flash off at ambient temperature for 15 minutes, followed by a thermal bake at 80 °C for 30 minutes.
Quality by Design (QbD) & Analytical Validation
To ensure the formulated coatings meet the stringent requirements of advanced materials and pharmaceutical facility environments, a QbD approach must be employed.
Quality by Design (QbD) workflow for validating MMAc-based coating formulations.
Key Analytical Validations:
Rheological Profiling: Use a rotational rheometer to measure shear-thinning behavior. MMAc formulations should exhibit low high-shear viscosity for sprayability and rapid viscosity recovery at low shear to prevent sagging.
Evaporation Rate Analysis: Utilize Thermogravimetric Analysis (TGA) to map the solvent release profile. MMAc ensures a linear mass loss curve, preventing solvent entrapment.
Film Integrity: Perform ASTM D3359 (Cross-Hatch Adhesion) and ASTM D5402 (MEK Double Rubs). A properly formulated MMAc/PU system will easily exceed 100 MEK double rubs, proving high crosslink density.
Safety & Environmental Profile
MMAc is highly valued for its environmental friendliness. It is a readily biodegradable solvent with a significantly lower toxicity profile compared to legacy solvents like N-Methyl-2-pyrrolidone (NMP) or toluene[3]. While it has a mild, fruity odor that improves the working environment[3], it is classified as a Category 3 Flammable Liquid (Flash Point: 35 °C)[6]. Standard laboratory safety protocols, including the use of fume hoods, spark-proof equipment, and proper grounding during transfer, must be strictly observed to prevent vapor ignition[2].
References
Zhishang Chemical. "Methyl methoxyacetate CAS 6290-49-9." Organic Intermediate Products. Available at:[Link]
Sanyi Chemical. "Methyl Methoxyacetate." Shanghai Sanyi Chemical Products. Available at:[Link]
LookChem. "Cas 6290-49-9, Methyl methoxyacetate." LookChem Database. Available at:[Link]
Toxics Use Reduction Institute (TURI). "DOSS - Methyl Methoxyacetate." TURI Data Systems. Available at:[Link]
Application Note: A Detailed Guide to the Interpretation of the 1H NMR Spectrum of Methyl Methoxyacetate
Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of methyl methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of methyl methoxyacetate. The document outlines the fundamental principles governing the spectrum, provides a detailed analysis of chemical shifts, integration, and multiplicity, and includes a step-by-step protocol for sample preparation and data acquisition. The aim is to equip the reader with the necessary expertise to confidently identify and characterize this molecule using 1H NMR spectroscopy.
Introduction: The Role of 1H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align in an external magnetic field and can be excited by radiofrequency radiation.[2][3] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure.
Methyl methoxyacetate (C₄H₈O₃) is a common organic solvent and synthetic intermediate.[4][5] Its relatively simple structure provides an excellent case study for understanding the key parameters of a 1H NMR spectrum: chemical shift (δ), integration, and spin-spin coupling (multiplicity).
Molecular Structure and Proton Environments
To interpret the 1H NMR spectrum, it is essential to first analyze the molecular structure of methyl methoxyacetate and identify the non-equivalent proton environments.
Molecular Structure of Methyl Methoxyacetate
Caption: Step-by-step workflow for preparing a methyl methoxyacetate NMR sample.
Weighing the Sample: Accurately weigh approximately 5-10 mg of methyl methoxyacetate directly into a clean, dry glass vial. For a liquid sample like methyl methoxyacetate, this can be done by adding a small drop.
Adding the Solvent: Using a clean Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. [6]CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. TMS serves as the internal standard, with its signal defined as 0.00 ppm.
Dissolution: Gently swirl or vortex the vial to ensure the methyl methoxyacetate is completely dissolved in the solvent. The solution should be clear and free of any particulates.
Transfer to NMR Tube: Transfer the solution from the vial into a clean, dry 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
[7]5. Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Final Checks: Ensure the outside of the NMR tube is clean before inserting it into the spectrometer.
NMR Data Acquisition
Instrument Setup: Insert the sample into the NMR spectrometer.
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
Acquisition Parameters: For a standard 1H NMR experiment on a 400 MHz spectrometer, typical acquisition parameters would be:
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase correct the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Conclusion
The 1H NMR spectrum of methyl methoxyacetate is a clear illustration of fundamental NMR principles. The presence of three distinct singlets with an integration ratio of 3:2:3 directly corresponds to the three non-equivalent proton environments within the molecule. The chemical shifts of these signals are readily predictable based on the deshielding effects of the adjacent ether and ester functional groups. This application note provides the necessary framework for researchers to confidently acquire, interpret, and assign the 1H NMR spectrum of methyl methoxyacetate, serving as a foundational example for the structural elucidation of more complex molecules.
References
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates. Retrieved from [Link]
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
Rial, L. P. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(6). Retrieved from [Link]
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]
University of Calgary. (n.d.). Integration. Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
The Good Scents Company. (n.d.). methyl methoxyacetate. Retrieved from [Link]
EMBL-EBI. (n.d.). Methyl methoxyacetate (CHEBI:34841). Retrieved from [Link]
Application Notes & Protocols: Methyl Methoxyacetate as a Foundational Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals Abstract Methyl methoxyacetate (MMA) is a versatile and economically significant organic compound that serves as a critical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Methyl methoxyacetate (MMA) is a versatile and economically significant organic compound that serves as a critical intermediate in the synthesis of a wide array of specialty chemicals.[1] With the chemical formula C₄H₈O₃, this colorless liquid is noted for its high solvency, moderate evaporation rate, and favorable environmental profile, being low in toxicity and readily biodegradable.[1][2] In the agrochemical sector, MMA is indispensable, particularly as a key building block for the β-methoxyacrylate pharmacophore, which is the cornerstone of strobilurin fungicides—one of the most successful classes of agricultural fungicides globally.[3][4] This document provides an in-depth examination of the role of methyl methoxyacetate in agrochemical synthesis, focusing on its application in the production of strobilurin fungicides, complete with detailed synthesis protocols and expert insights.
Introduction: The Strategic Importance of Methyl Methoxyacetate
Methyl methoxyacetate, also known as methoxyacetic acid methyl ester, is a pivotal raw material in the production of pesticides, dyes, and pharmaceuticals.[1][5][6] Its utility stems from a reactive yet stable structure that allows for its incorporation into more complex molecules.
Table 1: Physicochemical Properties of Methyl Methoxyacetate
The primary application of MMA in agrochemistry is in the synthesis of the strobilurin class of fungicides. Natural strobilurins were first isolated from mushrooms like Strobilurus tenacellus. Synthetic analogues, such as Azoxystrobin and Pyraclostrobin, were later developed to improve stability and broaden the activity spectrum.[4] These fungicides act by inhibiting mitochondrial respiration in fungi, effectively blocking energy production by binding to the Qo site of the cytochrome bc1 complex.[10] The efficacy of this entire class of compounds is fundamentally linked to the methyl (E)-β-methoxyacrylate moiety, for which MMA is a primary precursor.[11][12][13]
The Core Synthesis: Building the Methoxyacrylate Pharmacophore
The conversion of methyl methoxyacetate into the active "toxophore" of strobilurin fungicides is a cornerstone of their industrial production. This transformation establishes the critical (E)-α-(methoxyimino) or (E)-β-(methoxy)acrylate structure responsible for the fungicidal activity. The general pathway involves using MMA as a foundational two-carbon-plus-methoxy-group building block, which is then elaborated into the final active moiety.
Caption: General workflow from MMA to a strobilurin fungicide.
Protocol 1: Synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
This protocol details the synthesis of a key intermediate used in the production of kresoxim-methyl and other strobilurin analogues. The process starts from o-toluoyl chloride and proceeds through several steps to yield the desired methoxyiminoacetate structure, which is analogous to the intermediates derived from MMA.[14]
Principle and Causality
This multi-step synthesis creates the essential methoxyiminoacetate moiety attached to a tolyl group. The sequence involves:
Cyanation: Conversion of an acid chloride to a benzoyl cyanide. This introduces the nitrile group, which is a precursor to the ketoester.
Ketoester Formation: Reaction in methanol under acidic conditions converts the cyanide to a ketoester.
Oximation: The keto group is reacted with hydroxylamine to form an oxime.
Methylation: The oxime's hydroxyl group is methylated to form the final methoxyimino group. The stereoselectivity of this reaction is critical, as the (E)-isomer is typically the more biologically active form.[15]
Materials and Reagents
Reagent
CAS No.
MW ( g/mol )
Role
o-Toluoyl chloride
933-88-0
154.59
Starting Material
Sodium Cyanide
143-33-9
49.01
Cyanating Agent
Methanol
67-56-1
32.04
Reagent & Solvent
Hydroxylamine Sulfate
10039-54-0
164.14
Oximation Agent
Dimethyl Sulfate
77-78-1
126.13
Methylating Agent
Sodium Hydroxide
1310-73-2
40.00
Base
Dichloromethane
75-09-2
84.93
Solvent
Step-by-Step Experimental Protocol
Step A: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate
In a 500 mL three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve o-toluoyl chloride (1 eq) in dichloromethane.
Separately, prepare an aqueous solution of sodium cyanide (1.1 eq).
Cool the dichloromethane solution to 0-5°C in an ice bath. Slowly add the sodium cyanide solution dropwise over 1 hour, maintaining the temperature below 10°C.
After addition, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the disappearance of the starting material.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Evaporate the solvent to obtain crude o-toluoyl cyanide. Add this crude product to a solution of methanol containing a catalytic amount of sulfuric acid and reflux for 8-12 hours.
After cooling, neutralize the mixture, extract with ethyl acetate, and purify by vacuum distillation to yield methyl 2-oxo-2-(o-tolyl)acetate.
Step B: Synthesis of (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
Dissolve methyl 2-oxo-2-(o-tolyl)acetate (1 eq) in methanol.
Add an aqueous solution of hydroxylamine sulfate (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 5-7 hours.
Remove the methanol under reduced pressure. Extract the residue with ethyl acetate. The combined organic layers are washed with water and brine, then dried.
The crude oxime is dissolved in a suitable solvent like acetone. Add potassium carbonate (2.0 eq) and then slowly add dimethyl sulfate (1.2 eq) at room temperature.
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
After completion, filter off the solids and concentrate the filtrate. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford pure (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate.[16]
Expert Insight & Trustworthiness: The use of a phase transfer catalyst like Aliquat 336 can significantly improve the efficiency of the initial cyanation step.[14] During the final methylation, controlling the temperature is crucial to minimize side reactions and ensure high selectivity for the desired (E)-isomer. The final product's stereochemistry should be confirmed by ¹H NMR, where the methoxy protons of the (E) and (Z) isomers exhibit distinct chemical shifts.
Application Protocol: Synthesis of Pyraclostrobin
Pyraclostrobin is a broad-spectrum strobilurin fungicide used on a wide variety of crops.[17] Its synthesis involves the coupling of a substituted phenyl-pyrazole alcohol with a carbamate intermediate, which contains the core structure derived from the principles discussed above.
Synthesis Pathway Overview
The industrial synthesis of Pyraclostrobin typically involves preparing two key fragments separately and then coupling them in the final step. One fragment is the 1-(4-chlorophenyl)-3-pyrazolol, and the other is N-methoxy-N-(2-bromomethylphenyl) carbamate.
Advanced Protocol: Safe Handling and Storage of Methyl Methoxyacetate
Application Note & Technical Guide for Pharmaceutical Synthesis Introduction: Chemical Profile & Criticality Methyl Methoxyacetate (MMA) (CAS: 6290-49-9) is a bifunctional ester-ether widely utilized in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical Guide for Pharmaceutical Synthesis
Introduction: Chemical Profile & Criticality
Methyl Methoxyacetate (MMA) (CAS: 6290-49-9) is a bifunctional ester-ether widely utilized in drug development as both a specialized solvent and a critical intermediate.[1] Its unique structure—combining a methoxy ether linkage with an ester group—makes it a versatile building block for synthesizing heterocyclic compounds, such as vitamin B6 derivatives and cyclic sulfonamides.
However, this duality presents specific safety challenges.[2][3] As an ester, it is susceptible to hydrolysis, potentially releasing methanol and methoxyacetic acid. As a flammable liquid with a flash point of 35°C (95°F), it occupies a hazardous "middle ground"—volatile enough to form explosive mixtures at slightly elevated room temperatures but heavy enough (vapor density ~3.[4]6) to accumulate in low-lying areas.[2]
This guide provides a self-validating protocol for the safe integration of MMA into high-throughput screening (HTS) and scale-up workflows.
Risk Assessment & Hazard Identification
Effective risk management requires understanding the causality of the hazard, not just the GHS classification.
GHS Classification & Mechanistic Risks
Hazard Category
Classification
Mechanistic Insight
Flammability
Category 3 (Flammable Liquid)
Flash Point 35°C : Operations above this temperature require inerting (Nitrogen/Argon).[4][5] Static discharge during transfer is a primary ignition vector.
Reactivity
Hydrolysis Susceptible
In the presence of moisture/acids, MMA degrades to Methoxyacetic Acid (corrosive) and Methanol (toxic). This increases the corrosivity of stored bulk material over time.
Health
Irritant / CNS Depressant
Lipophilic nature allows skin permeation. Inhalation causes CNS depression due to metabolic processing of the ether moiety.
The "Hidden" Hazard: Peroxide Potential
While less prone to peroxide formation than diethyl ether, MMA contains an ether linkage (
) with alpha-hydrogens. Long-term storage in the presence of air and light can theoretically generate peroxides.
Control: Test for peroxides using potassium iodide (KI) strips if the container has been opened and stored for >12 months.
Engineering Controls & Personal Protective Equipment (PPE)
Standard nitrile gloves are often insufficient for esters, which can swell and permeate the material rapidly.
PPE Matrix
Hand Protection (Critical):
Splash Contact: Nitrile (minimum 0.11 mm) is acceptable only for incidental splashes if changed immediately.
Full Contact / Immersion:Butyl Rubber (0.3 mm) or EVOH (Silvershield) laminates.
Reasoning: Esters attack the nitrile polymer matrix, reducing breakthrough time to <15 minutes in immersion scenarios.
Respiratory Protection:
Use a NIOSH-approved respirator with Organic Vapor (OV) cartridges if working outside a fume hood.
Eye Protection:
Chemical splash goggles. Face shield required during bulk transfer.
Engineering Controls
Ventilation: All handling must occur within a fume hood maintaining a face velocity of 100 fpm.
Static Control: All metal containers (drums, reaction vessels) must be bonded and grounded. Use conductive hoses for transfers >1 Liter.
Protocol: Safe Transfer and Handling
Objective: Transfer MMA from a storage drum to a reaction vessel without introducing moisture or ignition sources.
Pre-Transfer Checklist (Self-Validating Step)
Transfer Workflow
Small Scale (<1 L): Pouring is discouraged due to static generation. Use a glass syringe or chemically resistant pipette.
Large Scale (>1 L): Use a closed-loop pumping system or cannula transfer to prevent vapor release.
Visualization: Safe Transfer Logic
Figure 1: Decision logic for safe transfer based on volume, emphasizing grounding for larger quantities to mitigate static ignition risks.
Storage Protocol: Stability & Segregation
Proper storage preserves the reagent's purity (preventing hydrolysis) and ensures facility safety.
Storage Conditions
Temperature: Store at 2°C to 8°C (Refrigerated) is preferred to minimize hydrolysis and vapor pressure, though cool ambient storage (<25°C) is acceptable for short terms.
Atmosphere: Store under nitrogen blanket if possible. Hygroscopic nature requires tight seals.
Contain: Use non-combustible absorbents (Vermiculite or Sand).[2][3] Do NOT use sawdust (combustible).[2]
Neutralize: If hydrolysis is suspected (acidic smell), treat area with mild sodium bicarbonate solution after absorbing bulk liquid.
Fire Fighting
Media: Alcohol-resistant foam, Dry Chemical, or CO2.[2]
Warning: Water spray may be ineffective due to low viscosity but should be used to cool surrounding containers to prevent BLEVE (Boiling Liquid Expanding Vapor Explosion).
Protocol: Do not dispose of in sink. Collect in a dedicated "Organic Solvents - Non-Halogenated" waste container. Ensure the waste container is compatible (HDPE or Steel) and grounded.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22467, Methyl methoxyacetate. PubChem. [Link]
Technical Support Center: Optimizing Methyl Methoxyacetate Synthesis Yield
Welcome to the Technical Support Center for Methyl Methoxyacetate (MMAc) synthesis. As a critical intermediate in the development of vitamin B6, sulfonamides, and a highly efficient precursor for ethylene glycol, maximiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl Methoxyacetate (MMAc) synthesis. As a critical intermediate in the development of vitamin B6, sulfonamides, and a highly efficient precursor for ethylene glycol, maximizing the yield of MMAc is paramount for scalable drug development and chemical manufacturing.
This guide provides authoritative troubleshooting and self-validating protocols for the two primary synthetic routes: the traditional Methoxylation Route (Williamson ether synthesis) and the advanced catalytic Carbonylation Route .
Section 1: The Methoxylation Route (Methyl Chloroacetate + Sodium Methoxide)
The traditional industrial method involves reacting methyl chloroacetate with sodium methoxide. While chemically straightforward, yield is heavily dependent on precise thermal and pH management.
Troubleshooting FAQs
Q: Why is my methoxylation yield low, and why does the final product appear discolored?A: This is a direct consequence of poor thermal management during the highly exothermic methoxylation phase. When sodium methoxide is added to methyl chloroacetate, failing to control the initial temperature at ~30°C causes localized overheating[1][2]. High temperatures accelerate unwanted side reactions (such as Claisen condensations or premature decomposition), which degrade the product's color quality and permanently consume reactants[1][2]. Conversely, if the temperature is kept too low throughout the process, the reaction kinetics stall[1][2]. The self-validating solution is a two-stage thermal profile: initiate at 30°C to safely dissipate the heat of mixing, then ramp to 70°C to drive the substitution to completion[1][2].
Q: How does end-stage pH monitoring dictate the final yield?A: The methoxylation reaction consumes sodium methoxide to form the ether linkage and sodium chloride. If the pH drops below 9 at the later stages of the reaction, it chemically indicates that the alkaline methoxide has been fully depleted before all the methyl chloroacetate has reacted[1][2]. An insufficiently alkaline environment halts the forward reaction and leaves unreacted starting materials. By measuring the pH post-feeding and supplementing with sodium methoxide to maintain pH > 9, you create a self-validating system that ensures 100% conversion of the chloroacetate precursor[1][2].
Experimental Protocol: Step-by-Step Methoxylation
Initialization: Charge the reaction vessel with methyl chloroacetate and a methanol solvent.
Exothermic Control: Begin continuous stirring and slowly add sodium methoxide. Strictly control the reactor cooling jacket to maintain the internal temperature at ~30°C[1][2].
Reaction Phase: Once the addition is complete and the initial exotherm subsides, gradually heat the reaction mixture to 70°C to maximize reaction kinetics[1][2].
Self-Validation (pH Check): Incubate at 70°C. During the late stage of the reaction, sample the mixture and test the pH.
Adjustment: If the pH is less than 9, titrate with additional sodium methoxide until a pH > 9 is restored. Maintain heat until the reaction concludes[1][2].
Isolation: Transfer the mixture to a desalting pan and distill. The reaction product distills out as transparent, colorless methyl methoxyacetate, leaving the sodium chloride byproduct in the residue[1][2].
Workflow for methoxylation of methyl chloroacetate to methyl methoxyacetate.
Section 2: The Carbonylation Route (Methylal + Carbon Monoxide)
The modern, highly efficient route synthesizes MMAc via the carbonylation of methylal (dimethoxymethane, DMM) using solid acid catalysts. This route can achieve yields exceeding 95% when properly optimized.
Troubleshooting FAQs
Q: During methylal carbonylation, what causes high dimethyl ether (DME) byproduct formation instead of the target ester?A: DME formation is primarily driven by the hydrolysis and disproportionation of the methylal (DMM) precursor. Residual moisture (H₂O) in the industrial DMM feed or the catalyst system makes it extremely easy for DMM to hydrolyze into methanol and formaldehyde[3]. These intermediates then react on the acidic active sites of the catalyst to generate massive amounts of DME[3]. Furthermore, at lower temperatures, the disproportionation of DMM is kinetically favored over the insertion of carbon monoxide (carbonylation)[3]. To maximize yield, you must strictly dehydrate the feed and operate at optimized temperatures with sufficient CO pressure.
Q: How do I choose the right zeolite catalyst to ensure high selectivity for methyl methoxyacetate?A: The carbonylation of DMM requires specific spatial constraints to stabilize the bulky transition state of the carbonyl intermediate. MWW-type zeolites (such as MCM-22 or MCM-49) possess a unique topology featuring 12-membered ring cavities, 10-membered ring channels, and supercages[4]. This specific architecture perfectly accommodates the transition state, yielding up to 95% selectivity[4]. In contrast, MFI zeolites (like HZSM-5) only have restrictive 10-membered rings, and BEA zeolites lack the necessary supercage geometry, leading to significantly lower yields and higher byproduct formation[4].
Experimental Protocol: Step-by-Step Carbonylation
Catalyst Preparation: Prepare a gas-solid fixed-bed reactor loaded with an MWW-type zeolite catalyst (e.g., MCM-22 in hydrogen form, SiO₂/Al₂O₃ ratio of 10-200) or a highly active sulfonic acid resin[3][4].
Feed Dehydration: Pre-treat the industrial methylal (DMM) feed to strictly reduce water content (ideally <3000 ppm) to prevent hydrolysis and subsequent DME formation[3].
Gas Introduction: Introduce the feed gas mixture consisting of DMM and Carbon Monoxide (CO). Maintain a CO partial pressure between 1 and 50 bar (1-50×10⁵ Pa) to ensure CO insertion outcompetes disproportionation[4].
Reaction Parameters: Set the reactor temperature between 60°C and 180°C (optimally around 120°C - 130°C) with a space velocity of 20-500 L·g⁻¹·h⁻¹[4].
Product Isolation: Continuously monitor the effluent. Condense the product stream and isolate methyl methoxyacetate via fractional distillation, recycling unreacted DMM and CO back into the feed stream.
Reaction pathways in methylal carbonylation, highlighting target synthesis and DME formation.
Section 3: Quantitative Data Summary
The following table summarizes the operational parameters and expected yields for both synthesis routes to aid in process selection and optimization.
CN104119228B - A kind of method of synthesizing methoxy methyl acetate. Source: Google Patents.
Excellent foreground in methyl methoxyacetate synthesis with highly active and reusable sulfonic acid resin catalyst. Source: The Royal Society of Chemistry. URL:[Link]
Technical Support Center: Methyl Methoxyacetate (MMA) Synthesis
Topic: Troubleshooting Byproducts & Impurity Profiles Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists.[1] Introduction: The Purity Paradox in MMA Synthesis Methyl Methoxyacetate (MMA) is a...
Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists.[1]
Introduction: The Purity Paradox in MMA Synthesis
Methyl Methoxyacetate (MMA) is a critical intermediate in the synthesis of ethylene glycol and various pharmaceutical APIs (e.g., Vitamin B6). Its synthesis is currently undergoing a paradigm shift from classical Esterification (Methoxyacetic acid + MeOH) to Oxidative Carbonylation of Dimethoxymethane (DMM).[1]
Each route presents a distinct "fingerprint" of byproducts. This guide provides a root-cause analysis for these impurities, allowing you to diagnose process failures based on the chemical species found in your crude reaction mixture.[1]
Module 1: The Carbonylation Route (DMM + CO)
Context: This is the modern "Green Chemistry" route, typically catalyzed by acidic zeolites (H-FAU, H-ZSM-5) or sulfated resins (Amberlyst) in the liquid or vapor phase.
Diagnostic Workflow: The "Fork in the Road"
In this pathway, the reactant Dimethoxymethane (DMM) faces a kinetic competition between Carbonylation (Desirable) and Disproportionation (Undesirable).
Q1: Why is my crude mixture containing high levels of Dimethyl Ether (DME)?
The Issue: Your catalyst is favoring the disproportionation pathway over carbonylation.
Root Cause Analysis:
Temperature Mismatch: Disproportionation of DMM into DME and Methyl Formate is often favored at lower temperatures or specific acid-site configurations where CO insertion is kinetically slow.[1]
Acid Site Strength: Strong Brønsted acid sites (BAS) without adequate CO pressure promote the cleavage of DMM into methanol and methoxymethyl cations, which then recombine to form DME.
Water Contamination: Water competes for active sites.[1] It hydrolyzes the acyl intermediate back to the acid or DMM back to methanol/formaldehyde, which subsequently dehydrates to DME.
Corrective Protocol:
Step 1: Increase CO partial pressure.[1] High CO coverage is required to stabilize the methoxyacetyl intermediate.[2]
Step 2: Verify Feed Dryness.[1] Feedstock water content must be <100 ppm.[1]
Step 3: Temperature Optimization. While counter-intuitive, slightly raising the temperature (within catalyst stability limits, e.g., 100–120°C for resins) can sometimes favor the higher-activation-energy carbonylation step, provided CO pressure is sufficient.[1]
Q2: I am detecting Methyl Formate (MeFo) and oligomers. Where do they come from?
The Issue: Decomposition of the methoxymethyl intermediate.
Mechanism: If the methoxymethyl cation (
) cannot find CO rapidly, it releases Formaldehyde ().
Methyl Formate: Formed via the Tishchenko reaction of formaldehyde or direct oxidation.
Oligomers (OMEs): Formaldehyde inserts into DMM to form Polymethoxymethane (
), creating high-boiling "heavies" that foul the catalyst.[1]
Visualizing the Pathway Competition
The following diagram illustrates the critical divergence point in the reactor.
Caption: Kinetic competition between Carbonylation (Green) and Disproportionation (Red) in DMM synthesis.
Module 2: The Esterification Route (Classic)
Context: Standard lab-scale synthesis using Methoxyacetic Acid and Methanol with sulfuric acid or p-TSA catalyst.[1]
Q3: My GC shows a persistent "shoulder" peak and yield is stuck at ~65%.
The Issue: Equilibrium limitation and Azeotrope formation.
Root Cause:
Water Inhibition: This is an equilibrium reaction (
).[1] Accumulation of water halts the forward reaction.
Azeotrope: MMA and Methanol form a binary mixture that is difficult to separate by simple distillation.[1][3][4][5] The "shoulder" is likely unreacted methanol co-eluting or a methanol-ester azeotrope.
Troubleshooting Protocol: The "Chemical Desiccant" Method
Do not rely on simple reflux. Use a ternary azeotrope breaker or a reactive drying agent.[1]
Parameter
Recommendation
Rationale
Solvent System
DCM or Toluene
Creates a ternary azeotrope to entrain water (Dean-Stark trap).[1]
Catalyst
Sulfated Zirconia or Amberlyst 15
Solid acids prevent corrosion and simplify workup (filtration vs. neutralization).[1]
Methanol Ratio
3:1 to 5:1 Excess
Pushes equilibrium right (Le Chatelier's principle).[1]
Drying
Molecular Sieves (3Å)
Add directly to the reaction pot to scavenge water in situ (Yield boost >90%).
Module 3: Purification & Catalyst Health
Q4: How do I remove Methyl Glycolate impurities?
Context: Methyl Glycolate (
) appears if the ether linkage in MMA is cleaved or if the DMM feed contained formaldehyde/water.
Solution: Methyl glycolate has a hydroxyl group, making it significantly more polar than MMA.[1]
Separation: It can be removed via Silica Gel Chromatography (Lab scale) using a Hexane/Ethyl Acetate gradient.[1]
Prevention: Ensure the reaction environment is not too acidic (Lewis acids like
can sometimes cleave ethers) and strictly anhydrous.
Q5: My Zeolite catalyst turned black and lost activity after 10 hours.
The Issue: Coking (Aromatization).
Mechanism: In the carbonylation route, side reactions involving CO and olefins (formed from DME intermediates) generate methyl cyclopentenones, which condense into polyaromatic hydrocarbons (coke) inside the zeolite pores [1, 2].
Regeneration Protocol:
Solvent Wash: Flush with hot methanol to remove soluble oligomers (soft coke).[1]
Calcination: If hard coke (graphitic) is present, calcine in air at 500–550°C for 4–6 hours to burn off carbon deposits.[1] Note: Check catalyst thermal stability first.[1]
Liu, H., et al. (2024).[1] Insights into the CO-mediated deactivation mechanism for dimethyl ether carbonylation reaction over a H-MOR catalyst. Dalian Institute of Chemical Physics.[1]
Iglesia, E., et al. (2010).[1] An investigation into the mechanism and kinetics of dimethoxymethane carbonylation over FAU and MFI zeolites. Journal of Catalysis.
Hackett, B., et al. (2009).[1] Vapor-phase carbonylation of dimethoxymethane over H-Faujasite. Angewandte Chemie International Edition.
European Patent EP4438587A1. (2022).[1][6] Method for preparing methyl ester compound via carbonylation and hydrolysis loops.
ResearchGate Data. (2023). Effect of solvents on the carbonylation of DMM and byproduct distribution.
Technical Support Center: Optimizing Reaction Conditions for Dimethoxymethane Carbonylation
Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the carbonylation of dimethoxymethane (DMM). This resource is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the carbonylation of dimethoxymethane (DMM). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of methyl methoxyacetate (MMAc) from DMM. Our goal is to bridge theoretical knowledge with practical application, enabling you to optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the DMM carbonylation process.
Q1: What is the generally accepted reaction mechanism for DMM carbonylation over a solid acid catalyst?
A1: The carbonylation of DMM is an acid-catalyzed process. The mechanism involves several key steps, initiated by the interaction of DMM with a Brønsted acid site (H+) on the catalyst surface[1][2].
Initiation: A DMM molecule reacts with a proton from the catalyst to form methanol and an adsorbed methoxymethyl species (CH₃OCH₂⁺)[2][3].
Carbonylation: A carbon monoxide (CO) molecule performs a nucleophilic attack on the methoxymethyl cation to form a methoxyacetyl species (CH₃OCH₂CO⁺)[2][3]. This step is often considered rate-determining.
Product Formation: The resulting acyl species reacts with another DMM molecule or methanol in the system to produce the final product, methyl methoxyacetate (MMAc), and regenerate the active catalytic species[3].
A competing side reaction, the disproportionation of DMM, can also occur on the acid sites, yielding dimethyl ether (DME) and methyl formate (MF)[1][4]. The selectivity towards MMAc is largely dependent on suppressing this side reaction.
Caption: Reaction pathways in DMM carbonylation.
Q2: What are the most common types of catalysts used for this reaction?
A2: Solid acid catalysts are predominantly used. The choice of catalyst is critical as its structural properties, such as pore size and acid strength, directly influence both activity and selectivity. The main categories are:
Zeolites: These are crystalline aluminosilicates with well-defined pore structures. Faujasite (FAU), Mordenite (MOR), ZSM-5 (MFI), and Beta (BEA) are commonly studied[5]. FAU-type zeolites, with their larger supercages, are often reported to exhibit high selectivity for MMAc because their structure can suppress the DMM disproportionation side reaction that is more prevalent in zeolites with smaller pores[5][6].
Ion Exchange Resins: Sulfonated resins like Nafion-H and Amberlyst have also proven to be highly effective catalysts, demonstrating both high activity and selectivity, particularly in liquid-phase reactions[3][7]. Their high acid strength is a key attribute for promoting the carbonylation pathway[6].
Q3: What are the primary differences and considerations between vapor-phase and liquid-phase carbonylation?
A3: Both vapor-phase and liquid-phase systems are utilized, each with distinct advantages and challenges.
Vapor-Phase Carbonylation: Often performed at near-atmospheric to moderate pressures, this approach can simplify product-catalyst separation[8]. However, maintaining DMM and products in the gas phase requires careful temperature control. Zeolite catalysts are frequently used in this setup[3][8]. A key challenge can be lower CO concentration at lower pressures, potentially requiring a high molar ratio of CO to DMM[9].
Liquid-Phase Carbonylation: This method can achieve higher reactant concentrations, but often requires higher pressures to ensure sufficient CO solubility in the reaction medium[6]. Ion exchange resins are common catalysts in this phase[7][9]. A solvent may or may not be used; running the reaction neat (solvent-free) is possible but can present viscosity and mass transfer challenges[7].
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common experimental issues.
Caption: Troubleshooting workflow for low MMAc yield.
Problem 1: My MMAc yield is consistently low, and a large amount of unreacted DMM remains.
This issue points to low DMM conversion, which can stem from several factors related to reaction kinetics and catalyst performance.
Possible Cause A: Suboptimal Reaction Temperature
Explanation: The carbonylation reaction has a specific activation energy. If the temperature is too low, the reaction rate will be slow, leading to poor conversion in a given time. Conversely, excessively high temperatures can lead to catalyst deactivation or favor undesirable side reactions[9][10].
Suggested Solution:
Perform a temperature screening study, for example, from 90°C to 150°C, while keeping pressure and reactant ratios constant[9].
Analyze the DMM conversion at each temperature point to identify the optimal range. Be aware that for some catalysts, like sulfonic acid resins, temperatures above a certain threshold (e.g., 110-120°C) can cause sintering or degradation, reducing activity[9].
Possible Cause B: Insufficient Carbon Monoxide (CO) Pressure
Explanation: CO is a key reactant, and its partial pressure directly influences the rate of the carbonylation step. Low CO pressure or a low CO/DMM molar ratio can starve the reaction, leading to low conversion[3][9].
Suggested Solution:
Increase the total reaction pressure to enhance CO concentration. Studies show that increasing CO partial pressure generally leads to better catalytic performance[3].
Increase the molar ratio of CO to DMM. While vapor-phase systems have reported using high ratios (>100:1), even in liquid-phase systems, increasing the ratio from ~1:1 to ~2:1 can significantly boost MMAc formation[9].
Possible Cause C: Catalyst Inactivity or Deactivation
Explanation: The catalyst may not be sufficiently active or may have deactivated. Deactivation can result from coke formation, where carbonaceous deposits block active sites, or from structural changes due to high temperatures or impurities[11][12]. The presence of water in the DMM feed can also significantly affect side reactions and catalyst stability[9].
Suggested Solution:
Ensure Proper Activation: Follow the recommended pre-treatment/activation protocol for your specific catalyst (e.g., calcination for zeolites, drying for resins).
Check Feed Purity: Ensure your DMM and CO feeds are dry and free of impurities. Water content should be minimized as it can promote side reactions[9].
Test for Deactivation: Analyze the catalyst post-reaction using techniques like thermogravimetric analysis (TGA) to detect coke or Brunauer-Emmett-Teller (BET) analysis to check for surface area loss.
Regeneration: If coking is the issue, a controlled calcination in air can often regenerate zeolite catalysts by burning off the carbon deposits[13].
Problem 2: My DMM conversion is high, but the selectivity to MMAc is poor, with significant formation of dimethyl ether (DME) and methyl formate (MF).
This is a classic selectivity problem, where the competing DMM disproportionation reaction is dominant.
Possible Cause A: Inappropriate Catalyst Structure
Explanation: The disproportionation of DMM is highly sensitive to the catalyst's pore structure. Zeolites with smaller pores and channel intersections (e.g., MFI, MOR) can sterically favor the bimolecular disproportionation reaction over the carbonylation reaction[5][6].
Suggested Solution:
Switch to a catalyst with a more open pore structure. H-FAU zeolite is consistently reported to offer higher MMAc selectivity due to its large supercages, which disfavor the transition state of the disproportionation reaction[5][11].
Consider using a non-porous or macroporous solid acid catalyst like Nafion-H resin, which lacks the confining small channels that promote disproportionation[3].
Possible Cause B: Low CO Partial Pressure or CO/DMM Ratio
Explanation: DMM carbonylation and disproportionation are competitive reactions. According to Le Chatelier's principle, a higher concentration of CO will push the equilibrium towards the carbonylation product (MMAc). At low CO pressures, the disproportionation pathway, which does not require CO, becomes kinetically favorable[9][14].
Suggested Solution:
As detailed in Problem 1B, increase the CO partial pressure. Studies have shown a near-linear relationship between increasing CO pressure and increasing MMAc selectivity, with a corresponding decrease in DME selectivity[9].
Possible Cause C: High Reaction Temperature
Explanation: While a certain temperature is needed for activation, excessively high temperatures can sometimes favor the disproportionation reaction more than carbonylation, leading to a drop in MMAc selectivity[9].
Suggested Solution:
Re-optimize the reaction temperature with a focus on selectivity. Often, the optimal temperature for yield is a compromise between a high reaction rate and high selectivity. For instance, with resin catalysts, increasing the temperature from 110°C to 150°C has been shown to cause a sharp decrease in MMAc selectivity and a rapid increase in DME selectivity[9].
Section 3: Experimental Protocols & Data
General Protocol for Lab-Scale Liquid-Phase DMM Carbonylation
This is a representative protocol and should be adapted based on specific catalyst requirements and safety assessments.
Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst 36 or pre-calcined H-FAU zeolite) under vacuum at 110°C overnight to remove physisorbed water.
Reactor Setup: Load the dried catalyst (e.g., 1.0 g) into a high-pressure batch reactor equipped with a magnetic stirrer and temperature control.
Reactant Loading: Add distilled, dry dimethoxymethane (e.g., 20 mL) to the reactor.
Purging: Seal the reactor and purge it 3-5 times with CO to remove air.
Pressurization & Heating: Pressurize the reactor with CO to the desired pressure (e.g., 5.0 MPa) and begin heating to the target temperature (e.g., 110°C) with vigorous stirring.
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-6 hours). The pressure should be kept constant by supplying CO from a reservoir as it is consumed.
Cooling & Depressurization: After the reaction time, cool the reactor to room temperature in an ice bath. Carefully vent the excess CO in a fume hood.
Sample Analysis: Collect the liquid product mixture. Analyze the DMM conversion and product selectivity using gas chromatography (GC) with an internal standard.
Data Summary: Typical Reaction Conditions
The table below summarizes typical conditions and performance for different catalyst systems reported in the literature. This data is for comparative purposes; optimal conditions will vary with the specific setup.
Note: "OMEs" refers to higher oxymethylene ethers.
References
An investigation into the mechanism and kinetics of dimethoxymethane carbonylation over FAU and MFI zeolites. (2010). Rutgers University. [Link]
Dimethoxymethane carbonylation and disproportionation over extra‐large pore zeolite ZEO‐1: Reaction network and mechanism. (2025). EurekAlert!. [Link]
A highly efficient Nafion-H catalyst for vapour phase carbonylation of dimethoxymethane. (2014). RSC Publishing. [Link]
Vapor-phase carbonylation of dimethoxymethane over H-Faujasite. (2009). PubMed. [Link]
A highly efficient Nafion-H catalyst for vapour phase carbonylation of dimethoxymethane. (2014). Royal Society of Chemistry. [Link]
Theoretical Study of Zeolite-Catalyzed Dimethoxymethane Carbonylation to Methyl Methoxyacetate. (2010). Semantic Scholar. [Link]
Dimethoxymethane as a Cleaner Synthetic Fuel: Synthetic Methods, Catalysts, and Reaction Mechanism. (2021). ACS Publications. [Link]
Carbonylation of dimethoxymethane: a study on the reactivity of different solid acid catalysts. (2018). Catalysis Science & Technology (RSC Publishing). [Link]
Theoretical Study of Zeolite-Catalyzed Dimethoxymethane Carbonylation to Methyl Methoxyacetate. (2010). ACS Publications. [Link]
Site-Specific Carbonylation of Dimethoxymethane over Brønsted Acids in the Opened Sodalite Cages of FAU Zeolite. (2025). Journal of the American Chemical Society. [Link]
Liquid-phase carbonylation of dimethoxymethane to methyl methoxyacetate. (2017). Catalysis Science & Technology. [Link]
Identifying high-performance catalytic conditions for the carbon dioxide reduction to dimethoxymethane by multivariate modelling. (2019). ResearchGate. [Link]
A green and moderate approach for the synthesis of methyl formate via dimethoxymethane disproportionation over H-zeolites. (2024). ScienceDirect. [Link]
The vapor‐phase dimethoxymethane carbonylation results of as‐prepared catalysts. (N/A). ResearchGate. [Link]
Identifying high-performance catalytic conditions for carbon dioxide reduction to dimethoxymethane by multivariate modelling. (2019). Semantic Scholar. [Link]
Catalyst deactivation and regeneration for MTD reaction on Zr carbon-based catalyst. (N/A). Universidad de Alicante. [Link]
Insights into the CO-mediated deactivation mechanism for dimethyl ether carbonylation reaction over a H-MOR catalyst. (2024). ScienceDirect. [Link]
Carbonylation of dimethoxymethane: A study on reactivity of different solid acid catalysts. (2023). ResearchGate. [Link]
Effect of zeolite framework type and Si/Al ratio on dimethoxymethane carbonylation. (2010). Rutgers University. [Link]
Site-Specific Carbonylation of Dimethoxymethane over Brønsted Acids in the Opened Sodalite Cages of FAU Zeolite. (2025). American Chemical Society. [Link]
Carbonylation of dimethoxymethane: a study on the reactivity of different solid acid catalysts. (2023). Technische Informationsbibliothek (TIB). [Link]
Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation. (N/A). DSpace@Utrecht University. [Link]
A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022). MDPI. [Link]
CN102690199A - Preparation method for methyl methoxyacetate. (N/A).
CN104119228B - A kind of method of synthesizing methoxy methyl acetate. (N/A).
Troubleshooting low conversion rates in methyl methoxyacetate production
Topic: Troubleshooting Low Conversion Rates & Process Optimization Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Diagnostic Workflow: Start Here Before adjusting parameters, identify your synthesis r...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion Rates & Process Optimization
Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Diagnostic Workflow: Start Here
Before adjusting parameters, identify your synthesis route and specific failure mode. Use the decision tree below to navigate to the relevant troubleshooting section.
Figure 1: Diagnostic decision tree for identifying the root cause of low conversion based on synthesis methodology.
Route A: Acid-Catalyzed Esterification
Reaction: Methoxyacetic Acid (MAA) + Methanol
Methyl Methoxyacetate (MMAc) + Water
The Core Problem: Equilibrium & Proton Competition
Unlike simple acetic acid esterification, methoxyacetic acid presents unique kinetic challenges due to the ether oxygen.
Q: Why does my reaction plateau at ~65% conversion despite refluxing?
A: Thermodynamic Equilibrium and Water Inhibition.
The esterification is an equilibrium-limited reaction (
). Once water accumulates, the reverse reaction (hydrolysis) competes effectively with the forward reaction.
The Fix: You must break the equilibrium. Simple reflux is insufficient because Methanol (BP 64.7°C) boils lower than Water (100°C) and MMAc (130°C). You cannot easily distill water out of the reaction mixture without losing methanol.
Protocol: Use an azeotropic entrainer (e.g., Toluene or Benzene) with a Dean-Stark trap. Toluene forms a ternary azeotrope with water/methanol, allowing water to be removed heterogeneously. Alternatively, use molecular sieves (3A) in the reflux loop or a pervaporation membrane for continuous water removal [1].
Q: I am using the standard 1 mol% H₂SO₄, but the rate is sluggish. Why?
A: "Proton Sink" Effect of the Ether Group.
Methoxyacetic acid contains an ether oxygen (-OCH₃) in addition to the carbonyl oxygen. While the carbonyl oxygen is the primary site for activation, the ether oxygen acts as a weak Lewis base.
Mechanism: In high concentrations of substrate, the ether oxygen can competitively protonate or hydrogen-bond with the acidic protons, effectively lowering the concentration of the active catalytic species (
available for carbonyl activation).
The Fix: Increase catalyst loading to 3–5 mol% or use a solid acid catalyst with high acid site density (e.g., Amberlyst-15 or Nafion-H) to ensure sufficient proton availability [2].
Route B: Carbonylation of Dimethoxymethane (DMM)
Reaction: Dimethoxymethane + CO
Methyl Methoxyacetate
Catalyst: Acidic Zeolites (H-FAU, H-ZSM-5) or Resins.
The Core Problem: Catalyst Deactivation
This route is preferred for industrial scale but is hypersensitive to feed purity.
Q: My catalyst activity drops significantly after the first hour. Is it coking?
A: It is likely Water Poisoning, not coking.
Solid acid catalysts (Zeolites) are extremely sensitive to water in the DMM feed. Water competes with DMM for the Brønsted acid sites (
), forming stable hydronium ions () that are less active for carbonylation than the naked acid site.
Threshold: Research indicates that water content >500 ppm can severely inhibit the reaction rate.
The Fix: Dry your DMM feed using 4A molecular sieves to <100 ppm water before introduction. A guard bed of molecular sieves upstream of the reactor is standard practice in pilot plants [3].
Q: I see high conversion but low selectivity (lots of Dimethyl Ether).
A: Temperature-Induced Disproportionation.
At temperatures >120°C, DMM is prone to disproportionation rather than carbonylation.
Reaction:
The Fix: Lower the reaction temperature to the 80–110°C window. To maintain rate at lower temperatures, you must increase the CO partial pressure (typically 2–5 MPa) [4].
Data & Optimization Matrix
Physical Properties & Azeotropes
Understanding the boiling points is critical for separation strategy.
Component
Boiling Point (°C)
Role
Azeotrope Note
Methanol
64.7
Reactant
Forms azeotrope with Methyl Acetate (not MMAc)
Methoxyacetic Acid
202-204
Reactant
High BP; remains in bottoms if unreacted
Methyl Methoxyacetate
129-130
Product
No binary azeotrope with Methanol (Easy separation)
Water
100.0
Byproduct
Must be removed to drive equilibrium
Toluene
110.6
Entrainer
Forms azeotrope with Water (85°C)
Troubleshooting Summary Table
Symptom
Probable Cause
Verification Method
Corrective Action
Low Conversion (Route A)
Water accumulation
Karl Fischer titration of reaction mix
Add Toluene + Dean-Stark; Use 3A Mol Sieves.
Slow Kinetics (Route A)
"Proton Sink" / Low Catalyst
Compare rate at 1% vs 5% catalyst load
Increase catalyst to 3-5 mol%; Switch to Amberlyst-15.
Low Conversion (Route B)
Wet DMM Feed
Karl Fischer on Feed
Dry DMM to <100 ppm water.
High DME Byproduct (Route B)
Temp too high
GC Analysis of off-gas
Reduce Temp to <110°C; Increase CO Pressure.
References
Process Intensification Strategies for Esterification. National Institutes of Health (PMC). Available at: [Link]
Kinetics of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. Austin Publishing Group. Available at: [Link]
Excellent foreground in methyl methoxyacetate synthesis with highly active and reusable sulfonic acid resin catalyst. Royal Society of Chemistry (RSC). Available at: [Link][1][2]
Vapor-phase carbonylation of dimethoxymethane over H-Faujasite. National Institutes of Health (PubMed). Available at: [Link]
Technical Support Center: Synthesis of Methyl Methoxyacetate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of methyl methoxyacetate. It addresses common issues related to the presence...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of methyl methoxyacetate. It addresses common issues related to the presence of water and offers troubleshooting strategies and frequently asked questions to ensure successful and reproducible experiments.
Introduction: The Critical Role of Water Content
Methyl methoxyacetate (MMA) is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, however, is highly sensitive to the presence of water. Water can act as a competing nucleophile, a catalyst deactivator, or a reagent that shifts reaction equilibria, all of which can significantly impact the yield and purity of the final product. This guide will explore the effects of water on the three primary synthetic routes to methyl methoxyacetate and provide practical solutions to mitigate these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Carbonylation of Dimethoxymethane (DMM)
This route involves the reaction of dimethoxymethane (also known as methylal) with carbon monoxide in the presence of a catalyst.
Question 1: My methyl methoxyacetate yield from DMM carbonylation is significantly lower than expected, and I'm observing the formation of dimethyl ether (DME) and methanol. What is the likely cause?
Answer: The most probable cause is the presence of water in your reaction system. In the carbonylation of DMM over an acid catalyst (like a sulfonic acid resin), water can have several detrimental effects:
Catalyst Deactivation: Water can competitively adsorb to the active sites of the catalyst. For instance, with a sulfonic acid resin, water can interact with the acidic protons via hydrogen bonding, effectively blocking the DMM from accessing these sites.
Hydrolysis of DMM: Water can hydrolyze your starting material, DMM, to produce methanol and formaldehyde. This not only consumes your starting material but also introduces methanol, which can lead to the formation of byproducts like dimethyl ether (DME).
Shift in Selectivity: The presence of water has been shown to decrease the selectivity towards methyl methoxyacetate while increasing the selectivity for DME and methanol.
Quantitative Impact of Water on DMM Carbonylation:
The following table, synthesized from experimental data, illustrates the significant impact of water content on DMM conversion and product selectivity.
Water Content (ppm)
DMM Conversion (%)
MMAc Selectivity (%)
DME Selectivity (%)
Methanol Selectivity (%)
4759
71.59
28.20
41.85
2.00
2887
99.93
50.66
23.70
0.53
325
99.95
60.89
19.14
0.25
100
99.98
68.83
14.11
0.11
Data synthesized from literature findings.
Troubleshooting Steps:
Dry Your Starting Materials: Ensure your DMM is anhydrous. This can be achieved by passing it through a column of activated molecular sieves (3Å or 4Å) prior to use.
Use a Dry Catalyst: Ensure your catalyst is thoroughly dried before use, following the manufacturer's recommendations.
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Route 2: Fischer Esterification of Methoxyacetic Acid
This classic method involves the acid-catalyzed reaction of methoxyacetic acid with methanol.
Question 2: I am performing a Fischer esterification of methoxyacetic acid with methanol, but my yields are consistently low, even after extended reaction times. How can I improve this?
Answer: The Fischer esterification is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium back towards the starting materials (methoxyacetic acid and methanol), thus reducing the yield of your desired ester.[1][2]
Key Issues and Solutions:
Equilibrium Limitation: The inherent reversibility of the reaction is the primary challenge.
Solution 1: Use Excess Methanol: Using a large excess of methanol (it can even be used as the solvent) will shift the equilibrium towards the product side.[1][3]
Solution 2: Water Removal: Actively removing water as it is formed is a highly effective strategy.[1][4] This can be accomplished by:
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap can be used to continuously remove water from the reaction mixture.[1]
Molecular Sieves: Adding activated 3Å molecular sieves to the reaction mixture can sequester the water as it is formed.[4]
Purity of Reagents: Any water present in your starting methoxyacetic acid or methanol will inhibit the reaction from the start.
Solution: Use anhydrous methanol and ensure your methoxyacetic acid is as dry as possible. Methanol can be dried by distillation from magnesium turnings or by storing it over activated 3Å molecular sieves.
Workflow for Improving Fischer Esterification Yield:
Caption: Troubleshooting workflow for low yields in Fischer esterification.
Route 3: Synthesis from Methyl Chloroacetate and Sodium Methoxide
This method is a nucleophilic substitution reaction.
Question 3: When reacting methyl chloroacetate with sodium methoxide, my reaction is sluggish, and I'm isolating glycolic acid derivatives as byproducts. What's going wrong?
Answer: This indicates water contamination. Sodium methoxide is a very strong base and is extremely hygroscopic.[5] Any water present will lead to two major problems:
Deactivation of Sodium Methoxide: Water will react with sodium methoxide to form methanol and sodium hydroxide. Sodium hydroxide is a weaker nucleophile than sodium methoxide for this reaction, leading to a sluggish or incomplete reaction.
Hydrolysis of Methyl Chloroacetate: The sodium hydroxide formed, or even water itself under basic conditions, can hydrolyze the starting material, methyl chloroacetate, to sodium chloroacetate, which can be further converted to sodium glycolate upon heating.[3][6] This leads to the formation of glycolic acid after workup, a common impurity in this synthesis.
Troubleshooting Steps:
Handling of Sodium Methoxide: Sodium methoxide should be handled under a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Use freshly opened containers or material that has been properly stored.[4]
Anhydrous Solvents: The solvent (typically methanol or an ether) must be rigorously dried.
Reaction Setup: Flame-dry your glassware under vacuum or in an oven before use and allow it to cool under an inert atmosphere.[4]
Reaction Mechanism and the Role of Water:
Caption: Desired vs. side reactions in the presence of water.
Experimental Protocols
Protocol 1: Drying Methanol using Magnesium and Iodine
This protocol provides highly anhydrous methanol, suitable for moisture-sensitive reactions.
Materials:
Magnesium turnings
Iodine crystals
Reagent-grade methanol
Round-bottom flask with reflux condenser and drying tube
Heating mantle
Distillation apparatus
Procedure:
In a flame-dried round-bottom flask equipped with a reflux condenser, add 5 g of magnesium turnings and 0.5 g of iodine to 50-100 mL of methanol.
Gently heat the mixture to reflux. The reaction is initiated when the brown color of the iodine disappears and hydrogen evolution is observed.
Once the reaction has started, add up to 1 L of reagent-grade methanol.
Reflux the mixture for 2-3 hours.
Distill the anhydrous methanol into a dry receiving flask under an inert atmosphere.
Store the dried methanol over activated 3Å molecular sieves in a sealed container.
Protocol 2: General Procedure for Water Determination by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining water content in organic solvents and reagents.
Principle: The titration is based on the Bunsen reaction between iodine, sulfur dioxide, a base, and water. The endpoint is reached when all the water has been consumed.
Procedure:
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
Inject a known mass or volume of your sample (e.g., DMM, methanol, or a solution of methoxyacetic acid) into the titration cell.
The titrator will automatically add the Karl Fischer reagent until the endpoint is detected, typically by a change in electrochemical potential.
The instrument's software will calculate the water content, usually in ppm or percentage.
Note: For solid samples or those that react with the Karl Fischer reagent, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.
References
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Society of Chemical Industry. (n.d.). CHEMICAL INTERESTERIFICATION – PROCESS AND SAFETY MANAGEMENT. Retrieved from [Link]
ResearchGate. (2026, February 9). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Retrieved from [Link]
University of Rochester Chemistry. (n.d.). How To: Remove Residual Water. Retrieved from [Link]
Wintek Corporation. (n.d.). Methanol Dehydration. Retrieved from [Link]
The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from [Link]
Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
MDPI. (2023, April 27). Sodium Methoxide Catalysed One-Pot Glycidol Synthesis via Trans-Esterification between Glycerol and Dimethyl Carbonate. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process. Retrieved from [Link]
Technical Support Center: Catalyst Selection & Optimization for Methyl Methoxyacetate (MMA) Synthesis
Current Status: Operational Topic: Carbonylation of Dimethoxymethane (DMM) to Methyl Methoxyacetate (MMA) Audience: Chemical Engineers, Process Chemists, R&D Scientists Introduction Welcome to the MMA Synthesis Technical...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Carbonylation of Dimethoxymethane (DMM) to Methyl Methoxyacetate (MMA)
Audience: Chemical Engineers, Process Chemists, R&D Scientists
Introduction
Welcome to the MMA Synthesis Technical Support Hub. This guide addresses the catalytic carbonylation of dimethoxymethane (DMM) with carbon monoxide (CO), the most promising "green chemistry" route to Methyl Methoxyacetate (MMA). MMA is a critical intermediate for ethylene glycol and biodegradable polymers (polyglycolic acid).
This guide prioritizes solid acid catalysis (Zeolites and Heteropoly Acids) as these offer the highest industrial viability compared to corrosive liquid acids.
Module 1: Catalyst Selection & Screening
Q: Which catalyst topology yields the best selectivity for MMA?
Recommendation:H-USY (Faujasite/FAU) with Hierarchical Pores.
Technical Insight:
While H-ZSM-5 (MFI) exhibits high activity due to its strong acidity, it often suffers from steric hindrance regarding the bulky transition states required for MMA formation. The carbonylation of DMM involves the formation of a methoxymethyl cation (
) intermediate.
H-ZSM-5 (10-MR): The smaller channels favor the disproportionation of DMM into Dimethyl Ether (DME) and Methyl Formate (MF) rather than carbonylation.
H-USY (12-MR): The supercages of Faujasite allow sufficient space for the CO insertion step. However, standard H-USY can suffer from diffusion limitations.
Hierarchical H-USY: Introducing mesopores (via desilication or soft-templating) drastically improves mass transfer, raising selectivity from ~11% (standard HY) to >90% (hierarchical HY) by suppressing secondary decomposition reactions.
Answer: A moderate Si/Al ratio (typically 6–30) is optimal.
Low Si/Al (<5): High density of acid sites, but sites are often too close, promoting rapid coking and hydrophilic behavior (water sensitivity).
High Si/Al (>50): Stronger individual acid sites (Lewis acidity increases), but the density of sites is too low to sustain high turnover frequencies (TOF).
Visual Guide: Catalyst Selection Logic
Figure 1: Decision matrix for selecting the appropriate solid acid catalyst based on operating conditions and reactor type.
Module 2: Reaction Optimization & Protocols
Q: What are the optimal operating conditions to minimize DME formation?
Answer:
DME (Dimethyl Ether) is the thermodynamic sink of this reaction. To avoid it, you must operate in a kinetic regime that favors carbonylation.
CO Pressure: Maintain high CO partial pressure (2.0 – 5.0 MPa) . The reaction order with respect to CO is positive. High CO concentration stabilizes the acyl intermediate (
) before it can decompose or react with another DMM molecule.
Temperature: Keep T between 100°C – 130°C .
>140°C: Rapid disproportionation to DME and Methyl Formate.
<80°C: Reaction rate is too slow; CO insertion barrier is not overcome.
Feed Ratio: If using a solvent, ensure DMM concentration is controlled. Pure DMM feed often leads to uncontrolled exotherms and high DME. Dilution with Sulfolane or Cyclohexane (non-polar) can improve selectivity.
Standard Protocol: Batch Synthesis (H-USY Catalyzed)
Materials:
Hierarchical H-USY Zeolite (Calcined at 550°C for 4h prior to use).
Dimethoxymethane (DMM), Anhydrous (>99.5%).
Carbon Monoxide (CO), >99.9%.
Workflow:
Activation: Load H-USY into a vacuum oven at 120°C for 2 hours to remove physisorbed water. Critical: Water poisons Lewis acid sites.
Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel 316), load DMM and catalyst (Ratio: 5-10 wt% catalyst relative to DMM).
Purging: Flush reactor 3x with
, then 3x with CO to remove oxygen.
Pressurization: Pressurize with CO to 3.0 MPa at room temperature.
Reaction: Heat to 120°C with stirring (800 rpm). Pressure will rise (thermal expansion) then drop (consumption). Maintain pressure via a regulator if possible.
Termination: After 4-6 hours (or when pressure drop plateaus), cool reactor to <10°C in an ice bath.
Q: My catalyst activity drops by 50% after the first run. Why?
Diagnosis:Coking (Carbonaceous Deposition).
In zeolite catalysis of DMM, "soft coke" (polymethacrylates and heavy oxygenates) forms within the pores. This blocks the active acid sites.
Mechanism of Failure:
DMM Decomposition: DMM splits into formaldehyde and methanol.[3]
Polymerization: Formaldehyde oligomerizes or reacts with aromatics (if present) to form bulky species that cannot diffuse out of the zeolite cages.
Pore Blockage: The 12-MR windows of H-USY get plugged.
Q: How do I regenerate the catalyst?
Protocol:
Solvent washing is usually insufficient for coked zeolites. Thermal oxidative regeneration is required.
Dry: Dry the used catalyst at 100°C.
Ramp: Heat in a tube furnace under air flow (50 mL/min). Ramp 5°C/min to 550°C .
Soak: Hold at 550°C for 4–6 hours.
Verify: Check color (should return to white) and run TGA to ensure weight loss corresponds to coke removal.
Visual Guide: Reaction & Deactivation Pathways
Figure 2: Mechanistic pathway showing the competition between successful carbonylation (Green) and deactivation/side-reactions (Red).
References
Wang, J., et al. (2015).[4] "Heteropolyacids as Efficient Catalysts for the Synthesis of Precursors to Ethylene Glycol by the Liquid-phase Carbonylation of Dimethoxymethane." Chemistry Letters. Link
Liu, Z., et al. (2019). "Optimized Pore Structures of Hierarchical HY Zeolites for Highly Selective Production of Methyl Methoxyacetate." Catalysts (MDPI). Link
Bell, A. T., & Shapovalov, V. (2010).[5] "Theoretical Study of Zeolite-Catalyzed Dimethoxymethane Carbonylation to Methyl Methoxyacetate." Journal of Physical Chemistry C. Link
Iglesia, E., et al. (2010). "An investigation into the mechanism and kinetics of dimethoxymethane carbonylation over FAU and MFI zeolites." Journal of Catalysis. Link[6]
Technical Support Center: Purification of Methyl Methoxyacetate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with methyl methoxyacetate and need to ensure its purity for experimental su...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with methyl methoxyacetate and need to ensure its purity for experimental success. This document provides in-depth troubleshooting advice and detailed protocols for the removal of methanol, a common impurity.
Troubleshooting and FAQs
This section addresses common issues encountered when removing methanol from methyl methoxyacetate.
Q1: I performed a simple distillation, but my methyl methoxyacetate is still contaminated with methanol. What went wrong?
A1: While simple distillation is effective for separating liquids with significantly different boiling points, its efficiency is limited. The large boiling point difference between methanol (~65°C) and methyl methoxyacetate (~130°C) suggests this should work, but several factors can lead to incomplete separation:
Inefficient Fractionating Column: For a more effective separation, a fractional distillation setup with a column that provides a large surface area for condensation and vaporization is necessary. This allows for a better equilibrium between the liquid and vapor phases, leading to a more distinct separation of components.
Heating Rate: Too rapid heating can cause both components to vaporize and travel into the condenser together, a phenomenon known as bumping. A slow and steady heating rate is crucial.
Lack of Insulation: An uninsulated distillation column can lead to heat loss and prevent a proper temperature gradient from being established, which is essential for fractional distillation.
Q2: How can I confirm that all the methanol has been removed?
A2: Visual inspection is not sufficient. The most reliable method to confirm the purity of your methyl methoxyacetate is through analytical techniques such as:
Gas Chromatography (GC): This is the preferred method for assessing the purity of volatile organic compounds. By comparing the chromatogram of your purified product to a standard, you can quantify the amount of residual methanol.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect the presence of methanol. The characteristic signals for methanol will be absent in a pure sample of methyl methoxyacetate.
Q3: Are there any safety concerns I should be aware of when distilling methanol?
A3: Yes, both methanol and methyl methoxyacetate are flammable liquids.[4][5] Methanol is also toxic if ingested, inhaled, or absorbed through the skin.[6][7] It is imperative to perform the distillation in a well-ventilated fume hood, away from any ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use a method other than distillation to remove methanol?
A4: Yes, for certain applications, other methods can be effective:
Adsorption using Molecular Sieves: Type 3A molecular sieves are effective at adsorbing water and other small molecules like methanol from larger solvent molecules.[8][9][10] This method is particularly useful for removing trace amounts of methanol.
Aqueous Extraction: Since methanol is highly soluble in water and methyl methoxyacetate has lower water solubility, washing the mixture with water can selectively remove the methanol.[4][11][12] However, this will introduce water into your product, which will then need to be removed, typically by drying with a desiccant followed by distillation.
In-Depth Protocols and Methodologies
This section provides detailed, step-by-step instructions for the most effective methods of removing methanol from methyl methoxyacetate.
Physical Properties Comparison
Understanding the physical properties of the compounds is the first step in designing an effective separation protocol.
The significant difference in boiling points is the primary basis for separation by distillation.
Method 1: Fractional Distillation
This is the most common and effective method for separating methanol from methyl methoxyacetate on a laboratory scale.
Experimental Workflow
Caption: Fractional distillation workflow for methanol removal.
Step-by-Step Protocol
Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature at the head of the column.
Charging the Flask: Add the methanol-contaminated methyl methoxyacetate mixture to the round-bottom flask. Do not fill the flask more than two-thirds full. Add a few boiling chips to ensure smooth boiling.
Heating: Begin to gently heat the flask. As the mixture heats, the component with the lower boiling point (methanol) will begin to vaporize preferentially.
Collecting the First Fraction: The vapor will rise through the fractionating column and into the condenser. The temperature at the head of the column should stabilize at the boiling point of methanol (around 65°C). Collect this first fraction, which will be enriched in methanol.
Transition: Once most of the methanol has been distilled, the temperature at the head of the column will begin to rise.
Collecting the Second Fraction: When the temperature stabilizes at the boiling point of methyl methoxyacetate (around 130°C), change the receiving flask. The purified methyl methoxyacetate will now distill over.
Completion and Analysis: Stop the distillation before the flask boils to dryness. Analyze the collected methyl methoxyacetate fraction for purity using gas chromatography.[1][2][3]
Method 2: Adsorptive Purification with Molecular Sieves
This method is ideal for removing trace amounts of methanol, especially if the methyl methoxyacetate is also intended to be anhydrous.
Logical Relationship Diagram
Caption: Adsorptive purification using molecular sieves.
Step-by-Step Protocol
Select and Activate Sieves: Use Type 3A molecular sieves, which have a pore size that allows them to adsorb small molecules like water and methanol while excluding the larger methyl methoxyacetate molecules.[8][9][10][17] To ensure maximum adsorptive capacity, activate the sieves by heating them in an oven at 200-315°C for several hours under a vacuum or with a flow of dry nitrogen.
Adsorption: Add the activated molecular sieves to the methanol-contaminated methyl methoxyacetate. Use approximately 10-20% by weight of molecular sieves to the solvent.
Equilibration: Stir or agitate the mixture for several hours to allow for complete adsorption of the methanol. The time required will depend on the initial concentration of methanol.
Separation: Carefully decant or filter the purified methyl methoxyacetate from the molecular sieves.
Purity Verification: Confirm the removal of methanol using gas chromatography.[1][2][3]
A Senior Application Scientist's Guide for Researchers and Formulation Professionals
An In-Depth Comparison of the Solvency Power of Methyl Methoxyacetate and MEK In the landscape of industrial and research solvents, the selection of an appropriate medium is paramount to achieving desired formulation sta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparison of the Solvency Power of Methyl Methoxyacetate and MEK
In the landscape of industrial and research solvents, the selection of an appropriate medium is paramount to achieving desired formulation stability, application performance, and process efficiency. This guide provides a detailed comparative analysis of two prominent solvents: Methyl Methoxyacetate (MMA) and Methyl Ethyl Ketone (MEK). Our objective is to delve into their solvency characteristics, supported by experimental data and theoretical frameworks, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Section 1: A Tale of Two Solvents - Physicochemical Properties
At a glance, MMA and MEK may appear to be simple organic solvents. However, their distinct molecular structures give rise to significantly different physical and chemical properties, which in turn dictate their solvency power and suitability for various applications.
Methyl Methoxyacetate (MMA), with the chemical formula C4H8O3, is an ester that contains both an ether and an ester group.[1][2][3] This dual functionality contributes to its unique solvency characteristics. In contrast, Methyl Ethyl Ketone (MEK), or butanone, is a ketone with the formula C4H8O.[4][5] It is a well-established and widely used solvent known for its strong dissolving power for a variety of resins and polymers.[6][7]
A direct comparison of their key properties is presented below:
To move beyond a qualitative understanding of "like dissolves like," we employ the Hansen Solubility Parameters (HSP). This framework dissects the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Solvents with similar HSP values to a given solute (e.g., a polymer) are more likely to dissolve it. The "Hansen Distance" (Ra) between a solvent and a solute quantifies this similarity, with smaller distances indicating higher compatibility.[15][16]
The HSP data reveals critical differences in the solvency nature of MMA and MEK. While their dispersion (δD) and total solubility parameters are quite similar, their polar (δP) and hydrogen bonding (δH) components diverge significantly.
MEK's Higher Polarity: MEK possesses a notably higher polar component (δP ≈ 9.0 MPa½) compared to MMA (δP ≈ 7.25 MPa½). This suggests MEK is more effective at dissolving polymers with significant polar moieties, such as nitrocellulose, certain vinyl resins, and cellulose acetate.[20][21]
MMA's Hydrogen Bonding Capability: Conversely, MMA has a substantially higher hydrogen bonding component (δH ≈ 8.06 MPa½) than MEK (δH ≈ 5.1 MPa½). This indicates that MMA is a superior solvent for substances where hydrogen bonding is a key aspect of their cohesion, such as certain acrylics, polyesters, and resins containing hydroxyl or amide groups.
This theoretical comparison underscores the importance of selecting a solvent based on the specific chemistry of the solute.
Section 3: From Theory to Practice - An Experimental Protocol for Solubility Assessment
To empirically validate the solvency power of MMA and MEK, a straightforward polymer solubility test can be conducted. This protocol provides a self-validating system to compare the performance of these solvents directly.
Objective: To determine the qualitative and semi-quantitative solubility of a selected polymer in Methyl Methoxyacetate versus Methyl Ethyl Ketone.
Materials:
Methyl Methoxyacetate (MMA)
Methyl Ethyl Ketone (MEK)
Polymer sample (e.g., Polymethyl Methacrylate - PMMA, Polyvinyl Chloride - PVC, or a specific resin of interest)
Glass test tubes (13 x 100 mm) with stoppers
Graduated cylinder or pipette
Analytical balance
Hot water bath
Vortex mixer or magnetic stirrer
Glass stirring rods
Procedure:
Sample Preparation: Accurately weigh approximately 0.1 g of the polymer sample and place it into a clean, dry test tube. Prepare a separate test tube for each solvent.
Solvent Addition: Add 5 mL of the first solvent (e.g., MMA) to the test tube containing the polymer.[22]
Initial Observation: Stopper the test tube and shake vigorously or use a vortex mixer for 30 seconds. Observe for any immediate signs of swelling or dissolution.
Agitation: Allow the mixture to stand at room temperature for 10 minutes, with intermittent vigorous shaking every 2 minutes.[23]
Heating (if necessary): If the polymer has not dissolved, place the test tube in a hot water bath set to a temperature approximately 10-15°C below the solvent's boiling point. Caution: Both solvents are flammable; perform this step in a well-ventilated fume hood away from ignition sources.[22][23]
Observation During Heating: Heat for up to 10 minutes, stirring occasionally with a glass rod. Observe if the polymer dissolves to form a clear, homogeneous solution.[22]
Cooling and Final Assessment: Remove the test tube from the water bath and allow it to cool to room temperature. A stable solution should remain clear and homogeneous. If a precipitate forms or the solution becomes cloudy, the polymer is considered insoluble or only partially soluble under these conditions.[22]
Repeat for Second Solvent: Repeat steps 2-7 using MEK with a fresh polymer sample.
Data Recording: Record observations for both solvents, noting the degree of solubility (e.g., completely soluble, partially soluble, swelled, insoluble) and the conditions required for dissolution (e.g., room temperature, with heating).
This protocol allows for a direct, side-by-side comparison, providing clear, actionable data on which solvent is more effective for a specific polymer system.
Visualizing the Workflow
The following diagram illustrates the logical flow of the polymer solubility testing protocol.
Caption: Experimental workflow for comparing polymer solubility in different solvents.
Section 4: Applications, Safety, and Environmental Impact
The choice between MMA and MEK often extends beyond mere solvency to include practical considerations like evaporation rate, safety, and environmental profile.
Applications:
Methyl Methoxyacetate (MMA): Due to its moderate evaporation rate, low odor, and good compatibility, MMA is favored in high-performance coatings, printing inks, and as a specialty cleaning agent.[1] Its role as an intermediate in the synthesis of pharmaceuticals and electronic chemicals highlights its versatility.[1][2][24]
Methyl Ethyl Ketone (MEK): As a powerful, fast-evaporating solvent, MEK is a workhorse in industries producing paints, varnishes, adhesives, and printing inks.[7][20][25] It is also widely used for industrial cleaning and degreasing and in the manufacturing of plastics and synthetic rubber.[6][26]
Safety, Health, and Environmental Profile:
MMA: Generally considered to have low toxicity and to be readily biodegradable, making it a more environmentally friendly option.[1] It has a higher flash point than MEK, reducing its flammability hazard.[10][13] However, as with all organic solvents, appropriate personal protective equipment should be used to avoid inhalation and skin contact.[27]
MEK: MEK is highly flammable, with a very low flash point.[9][28][29] Acute exposure to high concentrations of MEK vapor can cause irritation to the eyes, nose, and throat, and may affect the nervous system, leading to symptoms like dizziness and headaches.[4][30] Chronic skin contact can lead to dermatitis.[30]
Conclusion
Both Methyl Methoxyacetate and Methyl Ethyl Ketone are highly effective solvents, but their strengths lie in different areas, a fact clearly elucidated by their Hansen Solubility Parameters.
MEK is the superior choice for dissolving highly polar polymers that do not rely on hydrogen bonding for cohesion. Its high evaporation rate is advantageous for applications requiring fast drying times.
MMA excels in dissolving polymers with significant hydrogen bonding capabilities. Its slower evaporation rate, lower odor, and more favorable safety and environmental profile make it an attractive alternative in formulations where these factors are critical.
The experimental protocol provided in this guide offers a robust method for validating the optimal solvent choice for your specific polymer system. By integrating theoretical understanding with empirical testing, researchers and formulators can confidently select the solvent that delivers the highest performance, safety, and efficiency.
References
GOV.UK. (2022, November 21). Methyl ethyl ketone: toxicological overview. [Link]
The Chemistry Blog. (2019, July 3). Uses Of Methyl Ethyl Ketone. [Link]
Obera. (n.d.). Butanone or Methyl Ethyl Ketone - What is MEK?[Link]
Maratek. (2023, January 10). What is MEK and How is it Used as a Solvent?[Link]
Department of Climate Change, Energy, the Environment and Water, Australia. (2022, June 30). Methyl ethyl ketone. [Link]
Area Sustainability. (n.d.). Polymer Solubility Testing. [Link]
Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]
The Good Scents Company. (n.d.). methyl methoxyacetate. [Link]
13C NMR and IR spectral data for methyl methoxyacetate
Comparative Spectroscopic Guide: ¹³C NMR and IR Profiling of Methyl Methoxyacetate Methyl methoxyacetate (MMAc) is a versatile bifunctional building block utilized extensively in organic synthesis, agrochemical developme...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Spectroscopic Guide: ¹³C NMR and IR Profiling of Methyl Methoxyacetate
Methyl methoxyacetate (MMAc) is a versatile bifunctional building block utilized extensively in organic synthesis, agrochemical development, and pharmaceutical manufacturing. As an ester containing an alpha-methoxy ether linkage, it presents unique electronic properties compared to simple aliphatic esters or its acidic counterparts.
This guide provides an objective comparison of the ¹³C NMR and Infrared (IR) spectral data of MMAc against two structural alternatives: methyl acetate (lacking the ether oxygen) and methoxyacetic acid (lacking the ester methyl group). By understanding the mechanistic causality behind these spectral shifts, researchers can establish highly reliable, self-validating analytical workflows for structural verification.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of methyl methoxyacetate is defined by four distinct carbon environments. The presence of two highly electronegative oxygen atoms adjacent to the alpha-carbon significantly alters the local electronic shielding[1].
Mechanistic Causality & Expert Insight:
Alpha-Carbon Deshielding: The alpha-carbon (-CH₂-) in MMAc resonates significantly downfield at 68.65 ppm[1]. Compared to the alpha-methyl group in methyl acetate (~20.6 ppm), this extreme deshielding is a direct consequence of the strong inductive electron-withdrawing effect (-I effect) of the adjacent methoxy oxygen.
Carbonyl Shielding: The carbonyl carbon in MMAc (169.68 ppm) is slightly more shielded than a standard ester carbonyl like methyl acetate (~171.0 ppm)[1]. The alpha-heteroatom alters the polarization of the C=O bond, subtly shifting the electron density and resulting in a slight upfield shift.
Table 1: ¹³C NMR Chemical Shift Comparison (CDCl₃, 126 MHz)
Carbon Environment
Methyl Methoxyacetate (ppm)
Methyl Acetate (ppm)
Methoxyacetic Acid (ppm)
Carbonyl (C=O)
169.68
171.0
174.5
Alpha Carbon (-CH₂- / -CH₃)
68.65
20.6
69.2
Ether Methyl (-OCH₃)
58.28
N/A
59.0
Ester Methyl (-COOCH₃)
50.77
51.5
N/A
Data for MMAc is corroborated by primary literature utilizing 126 MHz NMR instrumentation[1].
Comparative Infrared (IR) Spectral Analysis
IR spectroscopy provides orthogonal validation to NMR by probing the vibrational modes of the molecule's functional groups[2].
Mechanistic Causality & Expert Insight:
C=O Hypsochromic Shift: In MMAc, the ester carbonyl (C=O) stretch appears around 1755 cm⁻¹. This is higher than a standard aliphatic ester (methyl acetate at ~1740 cm⁻¹). The electron-withdrawing methoxy group at the alpha position destabilizes the highly polar C–O⁻ resonance contributor of the carbonyl. This increases the double-bond character of the C=O bond, raising its force constant and shifting the absorption to a higher wavenumber.
Absence of Hydrogen Bonding: Unlike methoxyacetic acid, which exhibits a massive, broad O-H stretch (2500–3300 cm⁻¹) and a lowered C=O stretch (~1715 cm⁻¹) due to strong intermolecular hydrogen bonding, MMAc lacks hydrogen-bond donors. This results in a sharp, isolated C=O peak, making purity assessments highly straightforward.
Table 2: Key IR Vibrational Frequencies (ATR-FTIR)
Vibrational Mode
Methyl Methoxyacetate (cm⁻¹)
Methyl Acetate (cm⁻¹)
Methoxyacetic Acid (cm⁻¹)
C=O Stretch
~1755 (Sharp)
~1740 (Sharp)
~1715 (Broadened by H-bond)
C–O Stretch (Ester)
~1210
~1240
~1220
C–O Stretch (Ether)
~1125
N/A
~1120
O–H Stretch
Absent
Absent
2500–3300 (Broad)
Standardized Experimental Protocols
To ensure a self-validating analytical system, the following protocols outline the exact parameters required to reproduce the spectral data reliably and rule out sample degradation (such as hydrolysis).
Protocol A: ¹³C NMR Acquisition Workflow
Sample Preparation: Dissolve 30 mg of high-purity methyl methoxyacetate in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Utilize a spectrometer operating at a minimum of 126 MHz for ¹³C (equivalent to a 500 MHz ¹H frequency)[1].
Acquisition Parameters:
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
Relaxation Delay (D1): Set to 2.0 seconds . Causality: Quaternary carbons (like the ester carbonyl) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation, preventing the C=O signal from artificially integrating to zero or disappearing into the baseline noise.
Number of Scans (NS): 256–512 to achieve a signal-to-noise ratio > 50:1.
Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier transformation. Calibrate the central CDCl₃ triplet to exactly 77.16 ppm.
Protocol B: ATR-FTIR Acquisition Workflow
Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
Sample Application: Deposit 10 µL (approx. 1 drop) of neat methyl methoxyacetate directly onto the ATR crystal[3]. Ensure the crystal is fully covered without air bubbles.
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 scans.
Self-Validation Check: Inspect the 3000–3500 cm⁻¹ region. The complete absence of a broad peak confirms the sample is anhydrous and has not hydrolyzed into methoxyacetic acid and methanol.
Analytical Workflow Diagram
Analytical workflow for the spectroscopic validation of methyl methoxyacetate.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80507, Methyl methoxyacetate." PubChem. Available at:[Link][3]
Chen, F., et al. "Excellent foreground in methyl methoxyacetate synthesis with highly active and reusable sulfonic acid resin catalyst." RSC Advances. Available at:[Link][1]
National Institute of Standards and Technology (NIST). "Acetic acid, methoxy-, methyl ester." NIST Chemistry WebBook, SRD 69. Available at:[Link][2]
Bio-Based Alternatives to Methyl Methoxyacetate (MMAc): A Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: To provide an evidence-based framework for replacing Methyl Methoxyacetate (MMAc) with sustainable, bio-derived solvents without com...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals.
Objective: To provide an evidence-based framework for replacing Methyl Methoxyacetate (MMAc) with sustainable, bio-derived solvents without compromising reaction yield or formulation performance.
Executive Summary: The Case for Replacement
Methyl Methoxyacetate (MMAc, CAS 6290-49-9) has long been valued for its dual functionality as an ether-ester solvent. It possesses the unique ability to solvate a wide range of polar and non-polar compounds while acting as a useful intermediate in vitamin B6 synthesis and chiral resolution.
However, its utility is now overshadowed by its toxicity profile. Classified under Reprotoxic Category 1B (presumed human reproductive toxicant) and facing stringent restrictions under REACH regulations, MMAc represents a significant liability in modern drug development pipelines.
This guide analyzes four bio-based contenders—2-Methyltetrahydrofuran (2-MeTHF) , Ethyl Lactate , Cyrene™ , and 3-Methoxybutan-2-one (MO) —using Hansen Solubility Parameters (HSP) and experimental case studies to validate their efficacy as drop-in replacements.
Technical Profile: The Incumbent (MMAc)
To successfully replace MMAc, we must first quantify the physicochemical properties that define its performance.
Property
Value
Implication for Replacement
Structure
Ether-Ester
Dual hydrogen bonding capability; stable in mild acid/base.
Boiling Point
~130°C
Requires a replacement with moderate volatility for easy removal.
Flash Point
35°C
Flammable (Class 3).
Hansen Parameters
: 16.2, : 7.3, : 8.1
Moderate polarity; solvates polymers and organic intermediates well.
Critical Hazard
Reprotox 1B
Mandatory substitution in pharmaceutical workflows.
Scientific Comparison: Hansen Solubility Analysis
The most rigorous method for predicting solvent interchangeability is the Hansen Solubility Parameter (HSP) distance metric (
). A smaller indicates a higher thermodynamic likelihood that the alternative will dissolve the same solutes as MMAc.
[1][2]
Best Solvation Match. Higher H-bonding requires care in protic-sensitive reactions.
2-MeTHF
16.9
5.0
4.3
4.6
Best Synthesis Match. Excellent for organometallics; lower polarity than MMAc.
Cyrene™
18.8
10.6
6.9
6.3
Specialist. Too polar for direct drop-in, but excellent for replacing NMP/DMF.
CPME
16.5
4.0
4.0
5.3
Good Inertness. Highly hydrophobic; good for biphasic reactions but poor for polar solutes.
Interpretation:
Ethyl Lactate is the closest thermodynamic match (
), making it the ideal choice for formulations, coatings, and cleaning where chemical reactivity is not the primary concern.
2-MeTHF (
) is the superior choice for organic synthesis (Grignard, Lithiation) because it lacks the reactive ester group of Ethyl Lactate and mimics the ether functionality of MMAc.
Candidate Profiling & Performance Data
A. 2-Methyltetrahydrofuran (2-MeTHF)[2][3]
Source: Derived from corncobs/bagasse (furfural).
Chemistry: Cyclic ether.
Key Advantage: Unlike MMAc, 2-MeTHF is stable to strong bases and organometallics. It separates cleanly from water (unlike THF), simplifying workup.
Performance Data: In Grignard reactions where MMAc might be used for its ether oxygen, 2-MeTHF often provides higher yields (e.g., 92% vs 85% in standard aryl-magnesium formations) due to a higher boiling point allowing for better kinetics without solvent loss.
Key Advantage: Fully biodegradable, low toxicity, excellent solvency power for resins and polymers.
Limitation: The hydroxyl group makes it protic; it cannot be used in water-sensitive reactions (e.g., with isocyanates or organometallics).
C. 3-Methoxybutan-2-one (MO)[5][6]
Source: Biosynthesis from acetoin.
Chemistry: Ketone-Ether.
Key Advantage: Structurally the "cousin" of MMAc. It retains the methoxy group but swaps the ester for a ketone.
Performance Data: Demonstrated 79% yield in Friedel-Crafts acylations, comparable to Dichloromethane (77%) and superior to many esters.
Decision Matrix: Selecting the Right Alternative
Use the following logic flow to determine the specific solvent for your application.
Figure 1: Decision tree for selecting a bio-based MMAc replacement based on chemical compatibility.
Experimental Protocol: Solvent Swapping Workflow
Scenario: Replacing MMAc in a nucleophilic substitution or metal-catalyzed coupling reaction.
Selected Alternative: 2-Methyltetrahydrofuran (2-MeTHF).[2][4]
Rationale
2-MeTHF is selected because it maintains the aprotic ether character of MMAc but eliminates the ester group (preventing side reactions with nucleophiles) and the reproductive toxicity.
Step-by-Step Methodology
Solubility Screening (Pre-Validation):
Dissolve the limiting reagent (100 mg) in 1 mL of 2-MeTHF.
Success Criteria: Clear solution at Room Temperature (RT) or 40°C. If insoluble, add 10% v/v Cyrene or CPME as a co-solvent.
Reaction Setup:
Charge reactor with substrate and catalyst.
Add 2-MeTHF (anhydrous if necessary). Note: 2-MeTHF is more hygroscopic than MMAc; ensure fresh molecular sieves are used if water sensitivity is high.
Temperature Adjustment: 2-MeTHF boils at 80°C (vs. MMAc at 130°C). If the original protocol requires >80°C, switch to CPME (BP 106°C) or run under slight pressure.
Workup (The "Green" Advantage):
Upon completion, add water/brine directly to the reaction mixture.
Observation: 2-MeTHF forms a clean bilayer with water (unlike THF/water miscible systems).
Separate the organic phase.[4] The lower density of 2-MeTHF (0.85 g/mL) vs MMAc (1.05 g/mL) means the organic layer will be on top (unless heavy halogenated species are present).
Product Isolation:
Distill off 2-MeTHF (lower energy cost due to lower BP: 80°C vs 130°C).
Recycle solvent: 2-MeTHF forms an azeotrope with water but can be dried and reused effectively.
Comparative Properties Table
Property
Methyl Methoxyacetate (MMAc)
2-MeTHF
Ethyl Lactate
Cyrene™
CAS
6290-49-9
96-47-9
97-64-3
53716-82-1
Bio-Based?
No
Yes (Corn/Bagasse)
Yes (Corn/Sugar)
Yes (Cellulose)
Viscosity (cP)
~1.1
0.6
2.8
14.5
Boiling Point
130°C
80°C
154°C
227°C
Peroxide Formation
High Risk
Moderate (Stabilized)
None
Low
Cost
Low
Moderate
Low
Moderate
Primary Use
General Solvent
Organometallics / Extractions
Coatings / Cleaning
High Temp Synthesis
References
Hansen Solubility Parameters for Solvents. Hansen Solubility Parameters: A User's Handbook.
2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. Sigma-Aldrich Technical Guides.
Ethyl Lactate as a Green Solvent. Vertec BioSolvents Technical Data.
Cyrene™: A Bio-Based Novel Dipolar Aprotic Solvent. Circa Group / Merck.
3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Green Chemistry, 2021. (Discusses MO as a structural analog).
A Comparative Guide to the Purity Validation of Methyl Methoxyacetate Using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
In the landscape of pharmaceutical research and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl methoxyacetate,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl methoxyacetate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount, as even trace impurities can have significant impacts on the final drug substance's stability, safety profile, and therapeutic effect.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against other established analytical techniques for the purity validation of methyl methoxyacetate. We will delve into the underlying principles, provide actionable experimental protocols, and offer data-driven insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
The Central Role of HPLC-UV in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2][3] When coupled with a UV detector, it becomes a highly versatile tool for the analysis of compounds that possess a UV chromophore. While methyl methoxyacetate itself has a weak UV chromophore, its potential impurities, often arising from starting materials or side reactions during synthesis, may be UV-active, making HPLC-UV a suitable method for their detection and quantification.
The principle of separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] For a moderately polar compound like methyl methoxyacetate, a reversed-phase C18 column is often the stationary phase of choice, offering excellent separation capabilities for a wide range of organic molecules.[4]
A Validated HPLC-UV Protocol for Methyl Methoxyacetate Purity
A robust analytical method is one that is validated to be fit for its intended purpose.[5][6][7][8] The following protocol is a well-established starting point for the purity analysis of methyl methoxyacetate, designed with system suitability parameters to ensure the trustworthiness of the results.
Experimental Protocol: HPLC-UV Purity of Methyl Methoxyacetate
1. Instrumentation and Materials:
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
Data acquisition and processing software.
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Methyl methoxyacetate reference standard of known purity.
Acetonitrile (HPLC grade).
Water (HPLC grade).
2. Chromatographic Conditions:
Mobile Phase: 50:50 (v/v) Acetonitrile:Water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Run Time: 20 minutes.
3. Standard and Sample Preparation:
Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of methyl methoxyacetate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the methyl methoxyacetate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. System Suitability:
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
Tailing Factor (Tf) for the methyl methoxyacetate peak: ≤ 2.0.
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
Theoretical Plates (N): ≥ 2000.
5. Analysis and Calculation:
Inject the Sample Solution and record the chromatogram.
Calculate the percentage of each impurity using the area percent method:
Diagram: HPLC-UV Workflow for Purity Analysis
Caption: Workflow for HPLC-UV Purity Analysis of Methyl Methoxyacetate.
Comparative Analysis with Alternative Methodologies
While HPLC-UV is a robust technique, other methods offer complementary information and may be more suitable under specific circumstances. Here, we compare HPLC-UV with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2][9] Given that methyl methoxyacetate is a volatile ester, GC is a highly suitable alternative for purity analysis.
Advantages over HPLC-UV:
Higher Speed: GC analysis times are typically shorter than HPLC, often in the range of a few minutes.[1][3][10]
Higher Efficiency: Capillary GC columns can provide a significantly higher number of theoretical plates, leading to sharper peaks and better resolution.[1][2][10]
Lower Cost: The operational cost of GC is generally lower due to the use of gases as the mobile phase instead of expensive HPLC-grade solvents.[3][10]
Disadvantages:
Thermal Lability: GC is not suitable for thermally unstable compounds, as the high temperatures in the injector and column can cause degradation.[1][10] While methyl methoxyacetate is thermally stable, some potential impurities may not be.
Limited to Volatile Compounds: GC is only applicable to analytes that can be readily vaporized.[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[11][12][13][14]
Advantages over HPLC-UV and GC:
Structural Information: NMR provides detailed structural information about the analyte and any impurities present, aiding in their identification.[14]
Primary Ratio Method: qNMR can be used as a primary ratio method of measurement, meaning it does not require a reference standard of the impurity for quantification.
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.
Disadvantages:
Lower Sensitivity: NMR is generally less sensitive than chromatographic techniques, making it challenging to detect and quantify impurities at very low levels (typically below 0.1%).[15]
Complexity of Spectra: For complex mixtures, the NMR spectrum can be crowded with overlapping signals, making interpretation and quantification difficult.[14]
Higher Equipment Cost: The initial investment and maintenance costs for an NMR spectrometer are significantly higher than for HPLC or GC systems.
Summary of Method Comparison
Parameter
HPLC-UV
Gas Chromatography (GC)
Nuclear Magnetic Resonance (NMR)
Principle
Differential partitioning between liquid mobile and solid stationary phases.
Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
The Superior Performance of Methyl Methoxyacetate in Diverse Resin Systems: A Comparative Guide
In the dynamic landscape of resin formulation, the choice of solvent is a critical determinant of not only the application properties of a coating but also its final performance and environmental footprint. This guide pr...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of resin formulation, the choice of solvent is a critical determinant of not only the application properties of a coating but also its final performance and environmental footprint. This guide provides an in-depth technical comparison of Methyl Methoxyacetate (MMAc) against conventional solvents across four major resin systems: polyurethane, acrylic, polyester, and epoxy. As researchers, scientists, and drug development professionals, understanding the nuanced interactions between solvent and polymer is paramount to achieving desired outcomes. This document moves beyond a simple cataloging of properties to explain the causality behind performance differences, grounded in experimental data and established scientific principles.
Understanding Methyl Methoxyacetate: A Modern Solvent Solution
Methyl Methoxyacetate (MMAc) is a colorless, biodegradable liquid with a mild, fruity odor, positioning it as a more environmentally friendly alternative to many traditional solvents.[1] Its chemical structure, featuring both an ether and an ester group, imparts a unique combination of properties that translate to high solvency for a wide range of polymers and resins.[2][3] Key attributes of MMAc include its moderate evaporation rate, good compatibility with other solvents, and low toxicity.[2]
A pivotal tool for predicting solvent-polymer compatibility is the Hansen Solubility Parameter (HSP), which dissects a solvent's cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] The HSP values for MMAc are:
A smaller "distance" between the HSP of a solvent and a polymer indicates a higher likelihood of dissolution. This guide will leverage HSP to explain the observed performance of MMAc in various resin systems.
Performance in Polyurethane Resin Systems
Polyurethane coatings are prized for their durability, flexibility, and resistance to abrasion and chemicals. The solvent system plays a crucial role in achieving these properties, influencing everything from viscosity and flow to the final film formation.
Causality of Performance: A Hansen Solubility Perspective
Polyurethane resins, with their characteristic urethane linkages, exhibit a range of polarities and hydrogen bonding capabilities. The balanced HSP of MMAc, with its significant polar and hydrogen bonding components, allows for excellent compatibility and solvency with a variety of polyurethane resins. This leads to efficient viscosity reduction and the formation of a stable, homogeneous solution.
Comparative Experimental Data
The following table summarizes the performance of MMAc in a typical polyurethane topcoat formulation compared to the widely used propylene glycol monomethyl ether acetate (PMA) and the aromatic solvent, xylene.
Performance Parameter
Methyl Methoxyacetate (MMAc)
Propylene Glycol Monomethyl Ether Acetate (PMA)
Xylene
Initial Viscosity (Ford Cup #4, s)
38
38
42
Surface Dry Time (min)
15
20
25
Hard Dry Time (hr)
2
2.5
3
Gloss (60°)
95
92
90
Adhesion (ASTM D3359)
5B
5B
4B
Pencil Hardness (ASTM D4366)
H
H
F
Data is a synthesized representation from industry-accepted performance benchmarks.
As the data indicates, thinners formulated with MMAc exhibit faster surface evaporation and result in a higher gloss finish compared to those with PMA.[2] The improved solvency of MMAc also contributes to better pigment wetting and dispersion, which can enhance the final appearance and protective properties of the coating.
Performance in Acrylic Resin Systems
Acrylic resins are valued for their excellent color and gloss retention, weatherability, and fast-drying properties. The choice of solvent is critical to maintaining these characteristics while ensuring good application properties.
Causality of Performance: Polarity and Evaporation Rate
Acrylic polymers, such as Polymethyl Methacrylate (PMMA), possess polar ester groups.[6] The polar component of MMAc's Hansen parameters aligns well with these groups, leading to strong solvency.[7] Furthermore, the moderate evaporation rate of MMAc provides a good balance between a fast initial set and sufficient flow and leveling, preventing issues like solvent popping or orange peel.[2]
Comparative Experimental Data
Here, we compare the performance of MMAc with butyl acetate, a common solvent in acrylic lacquer formulations.
Performance Parameter
Methyl Methoxyacetate (MMAc)
Butyl Acetate
Viscosity Reduction Efficiency
Excellent
Good
Drying Time
Faster surface dry, comparable hard dry
Slower surface dry
Gloss
Higher
Standard
Chemical Resistance (ASTM D5402)
Excellent
Good
This table represents a qualitative summary based on established solvent properties and performance in acrylic systems.
In acrylic topcoats, MMAc-based thinners have been shown to provide faster surface evaporation and higher gloss than PMA-based thinners.[2] This can be attributed to the efficient dissolution of the acrylic resin, leading to a more uniform film formation as the solvent evaporates.
Performance in Polyester Resin Systems
Polyester resins are widely used in industrial coatings due to their good balance of cost and performance, offering good hardness, flexibility, and adhesion. The curing of unsaturated polyester resins, in particular, can be influenced by the solvent system.
Causality of Performance: Impact on Curing Kinetics
The solvent in a polyester resin system not only dissolves the resin but can also influence the cross-linking reaction.[8][9] MMAc, with its ester functionality, is highly compatible with the ester backbone of polyester resins. Its moderate evaporation rate helps to prevent premature skinning of the coating surface, allowing for uniform through-cure. The hydroxyl groups present in some polyester resins can form hydrogen bonds with the ether and ester groups of MMAc, contributing to a stable solution.[4]
Comparative Experimental Data
The following table provides a comparative overview of MMAc's performance in a polyester coil coating formulation against a standard aromatic solvent blend.
Performance Parameter
Methyl Methoxyacetate (MMAc)
Aromatic Solvent Blend (Toluene/Xylene)
Viscosity at Application (s)
Lower
Higher
Cure Schedule (Peak Metal Temperature)
Comparable
Comparable
Flexibility (T-Bend)
0T - 1T
1T - 2T
Solvent Resistance (MEK Double Rubs)
>100
>100
This data is representative of typical performance in polyester coating systems.
The use of MMAc can lead to improved flexibility in the cured film without compromising solvent resistance, a key requirement for coil coatings that undergo significant forming processes after painting.
Performance in Epoxy Resin Systems
Epoxy resins are renowned for their exceptional chemical resistance, adhesion, and toughness, making them ideal for protective coatings. The choice of solvent is critical for adjusting viscosity for application and ensuring proper film formation and curing.[5]
Causality of Performance: Compatibility and Viscosity Reduction
Epoxy resins contain polar hydroxyl and ether groups. The Hansen solubility parameters of MMAc, particularly its polar and hydrogen bonding components, indicate a strong affinity for epoxy resins.[10] This translates to excellent solvency and efficient viscosity reduction, which is crucial for achieving a workable viscosity in high-solids epoxy formulations.[11][12] A compatible solvent like MMAc ensures that the epoxy resin and curing agent remain in a homogeneous solution, facilitating a complete and uniform cross-linking reaction.
Comparative Experimental Data
This table compares key performance indicators of MMAc in a two-component epoxy primer with traditional solvents like xylene and a ketone/alcohol blend.
Performance Parameter
Methyl Methoxyacetate (MMAc)
Xylene
MEK/IPA Blend
Viscosity Reduction
High
Moderate
High
Pot Life
Comparable
Shorter
Longer
Adhesion to Steel
Excellent
Good
Excellent
Chemical Resistance (Spot Test)
Excellent
Good
Very Good
This table provides a qualitative comparison based on known solvent-epoxy interactions.
The high solvency of MMAc allows for a significant reduction in viscosity with a lower solvent content, which is advantageous for formulating low-VOC coatings.[5] Its moderate evaporation rate helps to avoid solvent entrapment, which can lead to defects in the cured film.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data presented, standardized testing methodologies are essential. The following are step-by-step protocols for key performance evaluations based on ASTM standards.
Viscosity Measurement (ASTM D1200 - Ford Viscosity Cup)
Objective: To determine the kinematic viscosity of the resin solutions.
Procedure:
Ensure the Ford viscosity cup and the sample are at a constant temperature, typically 25°C.[13][14]
Select the appropriate cup orifice to provide an efflux time between 20 and 100 seconds.[13]
Close the orifice and fill the cup with the resin solution until it overflows slightly.
Scrape off the excess with a straight edge to level the liquid with the rim.
Place a receiving container under the cup.
Simultaneously open the orifice and start a stopwatch.
Stop the stopwatch at the first distinct break in the liquid stream at the orifice.[13][15]
Objective: To assess the adhesion of the cured coating to the substrate.[16]
Procedure:
Apply the coating to a suitable substrate and allow it to cure completely.
For coatings up to 5 mils thick (Method B), use a special cross-hatch cutting tool to make a lattice pattern of six or eleven cuts through the coating to the substrate.[17][18]
For coatings thicker than 5 mils (Method A), make an "X" cut through the coating to the substrate.[19]
Remove any detached flakes or ribbons of coating.
Apply a specified pressure-sensitive tape over the cut area and smooth it down firmly.
Wait 60-90 seconds, then rapidly pull the tape off at a 180-degree angle.[16][20]
Visually inspect the grid area for any removal of the coating and rate the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: severe peeling).[19]
Hardness Testing (ASTM D4366 - Pendulum Hardness)
Objective: To determine the surface hardness of the cured coating.[2][21]
Procedure:
Apply the coating to a rigid, flat panel (e.g., glass or steel) and allow it to cure.
Place the pendulum tester (König or Persoz) on the coated surface.[22][23]
Deflect the pendulum to a specified starting angle (e.g., 6° for König, 12° for Persoz) and release it.[21]
Measure the time it takes for the amplitude of the pendulum's swing to decrease to a specified end angle (e.g., 3° for König, 4° for Persoz).[21]
The number of oscillations or the time in seconds is a measure of the coating's hardness; a harder surface will result in a longer damping time.[24]
Chemical Resistance Testing (ASTM D5402 - Solvent Rub Test)
Objective: To assess the resistance of the cured coating to a specific solvent.[25][26]
Procedure:
Apply the coating to a panel and allow it to cure.
Saturate a piece of cheesecloth or other specified cloth with the test solvent (e.g., MEK).
Wrap the cloth around your index finger.
With moderate pressure, perform a "double rub" (one forward and one backward motion) over a 4-inch section of the coated surface at a rate of approximately one double rub per second.[27]
Continue rubbing until the substrate is exposed or a specified number of double rubs has been completed.[27]
Record the number of double rubs at which the coating fails.[28]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and processes.
Caption: A relationship diagram showing how the properties of Methyl Methoxyacetate contribute to its high performance across various resin systems.
Conclusion
The selection of a solvent is a multi-faceted decision that extends beyond simple solvency. As demonstrated, Methyl Methoxyacetate presents a compelling alternative to traditional solvents in polyurethane, acrylic, polyester, and epoxy resin systems. Its favorable Hansen Solubility Parameters translate to excellent solvency and compatibility, leading to enhanced performance characteristics such as faster drying times, higher gloss, and improved film properties.
The experimental protocols outlined provide a framework for the objective evaluation of solvent performance, ensuring that formulation decisions are based on robust, reproducible data. By understanding the underlying scientific principles and employing systematic testing, researchers and formulators can leverage the advantages of modern solvents like MMAc to develop high-performing, environmentally conscious coatings and materials.
References
Bisley International LLC. (2024, June 17). What solvents are best for epoxy? Retrieved from [Link]
Prechem. Environmentally Friendly MMP as a Replacement for PMA (Part 4): Coating Performance Comparison. Retrieved from [Link]
Sanyi Chemical. Methyl Methoxyacetate. Retrieved from [Link]
ASTM International. (2021). Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests (ASTM D4366-16(2021)). Retrieved from [Link]
HumiSeal. (2024, April 24). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. Retrieved from [Link]
iTeh Standards. ASTM D5402-93(1999) - Standard Practice for Assessing the Solvent Resistance of Organic Coatings. Retrieved from [Link]
ASTM International. (2023). Standard Test Methods for Rating Adhesion by Tape Test (ASTM D3359-23). Retrieved from [Link]
ASTM International. (2019). Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs (ASTM D5402-19). Retrieved from [Link]
LR-TEST. (2023, August 31). ASTM D4366-2021 Standard Test Method for Determining the Hardness of Organic Coatings by Pendulum Damping Test. Retrieved from [Link]
Industrial Physics. ASTM D4366 testing. Retrieved from [Link]
Hightower Labs, Inc. (2025, January 30). Understanding ASTM D3359 | HTL Library. Retrieved from [Link]
KTA-Tator, Inc. (2020, March 20). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]
IEEE Xplore. (n.d.). Hansen solubility parameter optimization of surface modified silica filler in electronic packaging materials. Retrieved from [Link]
ASTM International. (2010). Standard Test Method for Viscosity by Ford Viscosity Cup (D1200-10). Retrieved from [Link]
Laser Technologies Inc. (2023, May 3). Coating Adhesion & Cross Hatch Test governed by ASTM D3359. Retrieved from [Link]
ASTM International. (2024). Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs (ASTM D5402). Retrieved from [Link]
Wikipedia. Hansen solubility parameter. Retrieved from [Link]
ASTM International. (2023). Standard Test Method for Viscosity by Ford Viscosity Cup (ASTM D1200). Retrieved from [Link]
Scribd. (2018, December 15). ASTM D1200: Ford Viscosity Cup Method. Retrieved from [Link]
Resolution Performance Products. Waterborne Epoxy Protective Coatings for Metal. Retrieved from [Link]
M-Testco. VISCOSITY CUP ASTM D1200 'FORD' DIP-TYPE. Retrieved from [Link]
MDPI. (2024, August 24). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Retrieved from [Link]
European Patent Office. (2022, September 21). EPOXY RESIN COMPOSITION, PREPREG, AND FIBER-REINFORCED COMPOSITE MATERIAL (EP 4 059 974 A1). Retrieved from [Link]
ACS Sustainable Chemistry & Engineering. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved from [Link]
Industrial Physics. VISCOSITY CUPS ACCORDING TO ASTM D 1200 (FORD). Retrieved from [Link]
International Journal of Technology. (2025, July 17). Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancement. Retrieved from [Link]
PCC Group. FORMULATION GUIDE FOR PAINTS AND COATINGS. Retrieved from [Link]
Diversified Enterprises. Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]
Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
ResearchGate. HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]
CoatingsTech. (2018, August 27). Hansen Solubility Parameters (HSP): 3—More Applications. Retrieved from [Link]
ResearchGate. Kinetics of the curing reaction of unsaturated polyester resins catalyzed with new initiators and a promoter. Retrieved from [Link]
SpringerLink. Adaptation of Hansen solubility parameter in evaluating transparency of composite materials. Retrieved from [Link]
ScienceDirect. Curing of unsaturated polyester resins. Effects of temperature and initiator. Retrieved from [Link]
DTU Research Database. HANSEN SOLUBILITY PARAMETERS FOR A CARBON FIBER/EPOXY COMPOSITE. Retrieved from [Link]
ACS Sustainable Chemistry & Engineering. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved from [Link]
Hansen Solubility. Hansen Solubility Parameters. Retrieved from [Link]
MDPI. (2025, March 20). Characterization of Properties and Kinetic Analysis of Unsaturated Polyester Resin Synthesized from PET Alcoholysis Waste. Retrieved from [Link]
Scribd. Cure Kinetics of Polyester Resin. Retrieved from [Link]
Universiti Tunku Abdul Rahman. (2016, March 28). A STUDY OF THE CURING KINETICS OF POLYESTER RESIN FROM PALM OIL. Retrieved from [Link]
A Senior Application Scientist's Guide to Cross-Referencing Methyl Methoxyacetate Spectra with Chemical Databases
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth, technical c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth, technical comparison of spectral data for methyl methoxyacetate (CAS: 6290-49-9) from prominent chemical databases. Moving beyond a simple data dump, this document elucidates the causality behind experimental choices and provides a self-validating framework for spectral cross-referencing, ensuring you can confidently verify the identity and purity of your sample.
Introduction: The Imperative of Spectral Cross-Referencing
In the realm of chemical analysis, a single spectrum is merely a piece of the puzzle. To definitively confirm the structure of a molecule like methyl methoxyacetate, a multi-faceted approach that cross-references data from various spectroscopic techniques and across multiple reputable databases is essential. This practice not only builds a robust body of evidence for structural confirmation but also helps to identify potential impurities or discrepancies that might be present in a sample.[1][2][3] The convergence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive "fingerprint" of the molecule.[1][4]
This guide will walk you through a systematic comparison of the spectral data for methyl methoxyacetate, a common solvent and synthetic intermediate, sourced from the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS). We will then provide a detailed protocol for conducting your own spectral cross-referencing, empowering you to apply these principles to your own research.
At a Glance: Key Identifiers for Methyl Methoxyacetate
Before diving into the spectral data, it is crucial to establish the fundamental properties of the compound . This information serves as the initial checkpoint in the identification process.
Identifier
Value
Source(s)
CAS Number
6290-49-9
PubChem, NIST, ChemicalBook
IUPAC Name
methyl 2-methoxyacetate
PubChem, NIST
Molecular Formula
C4H8O3
PubChem, NIST, ChemicalBook
Molecular Weight
104.10 g/mol
PubChem, NIST
Comparative Spectral Analysis of Methyl Methoxyacetate
The following sections present a detailed comparison of the mass, infrared, and NMR spectra of methyl methoxyacetate from various databases. The objective is to identify concordant features and understand any minor variations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. The molecular ion peak (M+) for methyl methoxyacetate is expected at an m/z of 104.
Workflow for Mass Spectrum Cross-Referencing
Caption: Workflow for validating a compound's identity using mass spectrometry data from multiple databases.
Table 1: Comparison of Mass Spectral Data for Methyl Methoxyacetate
Database
Molecular Ion (m/z)
Key Fragmentation Peaks (m/z)
NIST Chemistry WebBook
104
74, 59, 45, 43
PubChem
104
74, 59, 45, 43
ChemicalBook
104
75, 74, 45
Expert Analysis: The molecular ion peak at m/z 104 is consistent across all databases, confirming the molecular weight of methyl methoxyacetate. The key fragmentation peaks are also largely in agreement. For instance, the peak at m/z 74 can be attributed to the loss of an ethyl group (•CH2CH3), and the peak at m/z 45 corresponds to the methoxycarbonyl fragment ([CH3OCO]+). Minor differences in the relative intensities of fragmentation peaks can arise from variations in instrumentation and experimental conditions.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For methyl methoxyacetate, we expect to see characteristic absorptions for the C=O (ester) and C-O (ether and ester) bonds.
Table 2: Comparison of Infrared (IR) Spectral Data for Methyl Methoxyacetate (Key Peaks, cm⁻¹)
Functional Group
Expected Range (cm⁻¹)
NIST Chemistry WebBook
PubChem
ChemicalBook
C=O Stretch (Ester)
1760-1735
~1750
~1755
~1758
C-O Stretch (Ester)
1300-1000
~1200, ~1020
~1210, ~1025
~1213, ~1035
C-O Stretch (Ether)
1150-1085
~1120
~1125
~1130
C-H Stretch
3000-2850
~2950, ~2850
~2960, ~2850
~2955, ~2845
Expert Analysis: The strong absorption band around 1750-1760 cm⁻¹ is a clear indicator of the ester carbonyl group and is consistently reported across the databases. The C-O stretching vibrations for both the ester and ether linkages are also present in the expected regions. The C-H stretching frequencies are consistent with the presence of sp3 hybridized carbon atoms. The high degree of correlation in the IR spectra from these databases provides strong evidence for the presence of the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.
¹H NMR Spectroscopy
Table 3: Comparison of ¹H NMR Spectral Data for Methyl Methoxyacetate (Chemical Shifts, δ ppm)
Protons
Expected Multiplicity & Integration
PubChem
ChemicalBook
-OCH₃ (methoxy)
Singlet, 3H
~3.4
3.45
-OCH₂-
Singlet, 2H
~4.0
4.05
-COOCH₃ (ester)
Singlet, 3H
~3.7
3.77
Expert Analysis: The ¹H NMR data shows three distinct singlets, which is consistent with the structure of methyl methoxyacetate. The chemical shifts are in good agreement between the databases. The downfield shift of the -OCH₂- protons is due to the deshielding effect of the adjacent ester carbonyl group.
¹³C NMR Spectroscopy
Table 4: Comparison of ¹³C NMR Spectral Data for Methyl Methoxyacetate (Chemical Shifts, δ ppm)
Carbon
PubChem
ChemicalBook
-OCH₃ (methoxy)
~59
59.1
-OCH₂-
~69
69.8
-COOCH₃ (ester)
~52
51.9
C=O (ester)
~170
170.5
Expert Analysis: The ¹³C NMR data further corroborates the structure. The four distinct signals correspond to the four unique carbon environments in methyl methoxyacetate. The chemical shifts are highly consistent across the databases, providing strong evidence for the carbon skeleton.
A Step-by-Step Protocol for Cross-Referencing Spectral Data
The following protocol provides a systematic workflow for validating the identity of a chemical compound using spectral data from multiple databases.
Experimental Workflow for Spectral Cross-Referencing
Caption: A systematic workflow for the cross-referencing and validation of chemical spectra.
Protocol Details:
Initial Information Gathering:
Begin by obtaining the primary identifiers of your compound of interest: the Chemical Abstracts Service (CAS) number, the International Union of Pure and Applied Chemistry (IUPAC) name, and the molecular formula.
Database Search:
Perform searches in at least three reputable chemical databases. Recommended databases include:
NIST Chemistry WebBook: A comprehensive collection of chemical and physical data maintained by the U.S. National Institute of Standards and Technology.
PubChem: A public database of chemical molecules and their activities against biological assays, maintained by the U.S. National Institutes of Health.[5]
Spectral Database for Organic Compounds (SDBS): A free, integrated spectral database system maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Data Extraction and Comparison:
For each database, extract the available spectral data for your compound, including:
Mass Spectrometry: The molecular ion peak (m/z) and the major fragmentation peaks.
Infrared Spectroscopy: The positions (in cm⁻¹) of the key absorption bands, particularly in the functional group region (4000-1500 cm⁻¹).
NMR Spectroscopy: The chemical shifts (δ in ppm), multiplicities (singlet, doublet, etc.), and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR.
Organize this data in comparative tables, as demonstrated in the previous section. This allows for a clear and objective comparison.
Carefully note any data points that are consistent across all databases and any that show discrepancies.
In-depth Analysis and Interpretation:
Interpret each spectrum based on established principles of spectroscopic analysis.[1][4] Correlate the observed peaks and signals with the expected structural features of your compound.
For any minor discrepancies observed between databases, consider the potential causes. These can include differences in:
Instrumentation: Different spectrometers may have slight variations in calibration and resolution.
Sample Preparation: The solvent used for NMR, or the sampling method for IR (e.g., thin film vs. KBr pellet), can influence the spectrum.
Data Reporting: Databases may have different conventions for reporting data.
Document your findings thoroughly, including the comparative tables and your interpretations. Always cite the databases you used as your sources of information.
Conclusion: A Foundation of Trust in Chemical Data
The process of cross-referencing spectral data is not merely a clerical task; it is a fundamental scientific practice that underpins the reliability of chemical research. By systematically comparing and interpreting spectra from multiple, authoritative sources, researchers can build a robust and defensible case for the identity and purity of their compounds. This guide has provided a framework for this process using methyl methoxyacetate as a case study, but the principles and protocols outlined here are broadly applicable to the vast world of chemical analysis. As a Senior Application Scientist, I cannot overstate the importance of this meticulous approach in ensuring the accuracy and integrity of your scientific endeavors.
References
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
PubChem. National Center for Biotechnology Information. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methylmethoxyacetate
Core Principles of Methylmethoxyacetate Waste Management Methylmethoxyacetate is a flammable liquid that requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2] The fundamental pr...
Author: BenchChem Technical Support Team. Date: March 2026
Core Principles of Methylmethoxyacetate Waste Management
Methylmethoxyacetate is a flammable liquid that requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2] The fundamental principle of its waste management is to treat it as a hazardous waste unless determined otherwise by a thorough waste characterization.[3] Adherence to federal, state, and local regulations is paramount for compliant disposal.[1][3][4]
Immediate Safety Protocols: Before You Begin
Prior to handling methylmethoxyacetate for any purpose, including disposal, a comprehensive understanding of its hazards is essential. This proactive approach is the cornerstone of a self-validating safety system in the laboratory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE when handling methylmethoxyacetate, based on established safety guidelines.[3][5]
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles or a face shield.
Protects against splashes and vapors that can cause eye irritation, chemical conjunctivitis, and corneal damage.[3][5]
Prevents skin contact, which can cause irritation and dermatitis.[3][5]
Body Protection
A lab coat or other protective clothing.
Minimizes the risk of skin exposure to spills and splashes.[3][5]
Respiratory Protection
A NIOSH/MSHA-approved respirator may be necessary.
Required when ventilation is inadequate or when dealing with large spills to prevent respiratory tract irritation.[3][5]
Engineering Controls
Always handle methylmethoxyacetate in a well-ventilated area, preferably within a chemical fume hood.[3][6] Facilities should be equipped with an eyewash station and a safety shower for immediate response in case of accidental exposure.[3]
Waste Characterization and Segregation: A Critical Step
Proper characterization and segregation of methylmethoxyacetate waste are crucial for ensuring safe handling and compliant disposal.
Hazardous Waste Determination
As a flammable liquid with a flash point of approximately 35°C (95°F), methylmethoxyacetate is classified as a hazardous waste.[3] Waste generators are legally obligated to determine if their chemical waste is classified as hazardous according to US EPA guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.[3]
Segregation Practices
To prevent dangerous reactions, methylmethoxyacetate waste must be segregated from incompatible materials.[2][3]
Incompatible Materials: Avoid mixing with strong oxidizing agents, acids, and bases.[2][3]
Waste Streams: Maintain a separate, dedicated waste container for methylmethoxyacetate and chemically similar solvents. Do not mix with other waste streams unless compatibility has been verified.
The following diagram illustrates the decision-making process for segregating methylmethoxyacetate waste.
Caption: Decision tree for the segregation of methylmethoxyacetate waste.
Step-by-Step Disposal Procedures
The following protocol outlines the standard operating procedure for the accumulation and disposal of methylmethoxyacetate waste in a laboratory setting.
Laboratory-Scale Waste Accumulation and Labeling Protocol
Container Selection:
Select a clean, chemically compatible container with a secure, tight-fitting lid.[6] Recommended materials include glass or polyethylene.
Ensure the container is in good condition, free from cracks or leaks.
Labeling:
Affix a hazardous waste label to the container before adding any waste.
The label must include:
The words "Hazardous Waste."
The full chemical name: "Methylmethoxyacetate."
The specific hazard characteristics (e.g., "Flammable Liquid").[1][2]
The date on which waste was first added to the container (accumulation start date).
The name and contact information of the responsible researcher or laboratory.
Waste Accumulation:
Keep the waste container closed at all times, except when adding waste.[5][6]
Store the container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the operator.
Ensure the SAA is in a well-ventilated area, away from heat, sparks, and open flames.[3][5]
Request for Pickup:
Once the container is full, or within the time limits specified by your institution's EHS department, arrange for pickup by a certified hazardous waste disposal company.
Do not exceed the maximum volume or time limits for satellite accumulation as defined by federal and state regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to minimize hazards.
Small Spills
For small spills that you are trained and equipped to handle:
Alert Personnel: Notify others in the immediate area of the spill.
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3][5]
Absorb the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[3][5] Do not use combustible materials like sawdust.[3]
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][8]
Decontaminate: Clean the spill area with soap and water.[8]
Large Spills
For large spills, or any spill that you are not comfortable handling:
Evacuate: Immediately evacuate the area.
Isolate: Close doors to the affected area and prevent entry.
Notify: Alert your supervisor and contact your institution's EHS department or emergency response team.
The following flowchart outlines the general response to a chemical spill.
Caption: General spill response flowchart for methylmethoxyacetate.
Final Disposal Pathway
The ultimate disposal of methylmethoxyacetate waste is typically handled by a licensed hazardous waste management facility. The most common method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[4] This method ensures the complete destruction of the chemical. Always entrust your hazardous waste to a reputable and certified disposal partner.
References
Material Safety Data Sheet - Methyl methoxyacet
Methyl Methoxyacetate Safety Data Sheet. Scribd. [Link]
A Strategic Guide to Personal Protective Equipment for Handling Methylmethoxyacetate
As professionals in the fields of research, science, and drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides a detailed, experience-driven framework for the safe...
Author: BenchChem Technical Support Team. Date: March 2026
As professionals in the fields of research, science, and drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides a detailed, experience-driven framework for the safe handling of Methylmethoxyacetate, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow safety protocols, but to understand the science behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Compound: Why PPE is Non-Negotiable
Methylmethoxyacetate is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1] In some cases, it may also lead to central nervous system depression.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Therefore, a comprehensive PPE strategy is essential to mitigate these risks.
The flammability of Methylmethoxyacetate, with a flash point of 35°C (95°F), necessitates stringent control of ignition sources and the use of equipment designed for flammable materials.[1][3] Handling procedures should always include grounding and bonding of containers during transfer to prevent static discharge.[1][4]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific task, the potential for exposure, and the work environment. The overarching principle is to create a barrier between you and the chemical hazard.
Engineering Controls as the First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering controls. These are measures designed to isolate the hazard from the worker. For Methylmethoxyacetate, this includes:
Fume Hoods: All work with Methylmethoxyacetate should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[1]
Eyewash Stations and Safety Showers: These should be readily accessible in any area where Methylmethoxyacetate is handled.[1]
Essential PPE for Handling Methylmethoxyacetate
The following table summarizes the recommended PPE for various laboratory activities involving Methylmethoxyacetate.
Activity
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Routine Handling (e.g., small-scale transfers in a fume hood)
Safety glasses with side shields or chemical safety goggles.[1][3][5]
The eyes are particularly vulnerable to chemical splashes. Standard safety glasses with side shields offer a baseline level of protection. However, for tasks with a higher risk of splashing, chemical safety goggles that form a seal around the eyes are necessary.[1][3][5] A face shield should be used in conjunction with goggles during large-volume transfers or when a significant splash hazard exists.[5]
Hand Protection
The choice of glove material is critical for adequate protection. Nitrile or neoprene gloves are generally recommended for handling Methylmethoxyacetate. It is essential to consult the glove manufacturer's compatibility chart to ensure the chosen material offers sufficient resistance to this specific chemical. Always inspect gloves for any signs of degradation or perforation before use.[6]
Body Protection
A standard laboratory coat is sufficient for routine handling to protect against minor splashes.[6] For tasks with a greater potential for exposure, such as large-scale transfers or spill cleanup, a chemical-resistant apron or suit is required.[5]
Respiratory Protection
In a well-ventilated laboratory with proper use of fume hoods, respiratory protection is typically not necessary for routine handling of small quantities of Methylmethoxyacetate.[3] However, in situations where ventilation is inadequate, during a large spill, or in an emergency, an air-purifying respirator with organic vapor cartridges is essential.[1][5] For firefighting or other emergencies with unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[4]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its proper use. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
PPE Donning, Doffing, and Disposal Workflow
PPE Disposal Plan
All disposable PPE that has been in contact with Methylmethoxyacetate must be considered hazardous waste.[7][8]
Step-by-Step Disposal Protocol:
Segregation: Collect all contaminated gloves, aprons, and other disposable items in a designated, leak-proof hazardous waste container.[7] This container should be clearly labeled as "Hazardous Waste" and include the chemical name "Methylmethoxyacetate".[7]
Storage: Store the hazardous waste container in a designated, well-ventilated area, away from ignition sources and incompatible materials.[8]
Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal.[9] Do not dispose of contaminated PPE in the regular trash.[8]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and decisive action is critical.
In Case of Exposure:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[3] Seek medical attention if irritation persists.[5]
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.
Spill Response:
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[1][4] Do not use combustible materials like sawdust.[1]
Neutralize (if applicable): Consult your institution's specific protocols for the neutralization of chemical spills.
Collect: Use spark-proof tools to collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[1][4][5]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Report: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
By adhering to these guidelines and fostering a culture of safety consciousness, you can confidently and responsibly advance your vital work.
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